molecular formula C12H14N2O B099381 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 18048-64-1

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B099381
CAS No.: 18048-64-1
M. Wt: 202.25 g/mol
InChI Key: GJBBAPXESBCGRU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBBAPXESBCGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395407
Record name 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-64-1
Record name 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl
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Foundational & Exploratory

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in pharmaceutical manufacturing. The document details the core chemical reaction, presents quantitative data from various published protocols, and offers a step-by-step experimental procedure.

Core Synthesis Pathway

The primary method for synthesizing this compound involves the condensation reaction between 3,4-dimethylphenylhydrazine or its hydrochloride salt and ethyl acetoacetate. This reaction is a classic example of pyrazolone formation, a fundamental process in heterocyclic chemistry.[1][2][3] The general reaction is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3,4-Dimethylphenylhydrazine_HCl 3,4-Dimethylphenylhydrazine Hydrochloride Pyrazolone 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one 3,4-Dimethylphenylhydrazine_HCl->Pyrazolone + Ethyl Acetoacetate (Solvent, Heat) Ethyl_Acetoacetate Ethyl Acetoacetate

Caption: General reaction scheme for the synthesis of the target pyrazolone.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for this compound. This allows for a direct comparison of reaction conditions and outcomes.

Reactants Solvent Base/Additive Temperature (°C) Time (h) Yield (%) Reference
3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetateGlacial Acetic AcidSodium Acetate120782[4]
3,4-Dimethylphenylhydrazine, Ethyl acetoacetateGlacial Acetic Acid-1002464[4]
3,4-Dimethylphenylhydrazine hydrochloride, Ethyl acetoacetateAbsolute EthanolSodium EthoxideReflux (approx. 78)24Not explicitly stated for yield of pure product, but 91g (450mmol) obtained from 100g (578mmol) starting material[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Acetic Acid with Sodium Acetate[4]

This protocol utilizes glacial acetic acid as the solvent and sodium acetate as a base.

Materials:

  • 3,4-Dimethylphenylhydrazine hydrochloride (8.7 g, 50 mmol)

  • Ethyl acetoacetate (6.5 g, 50 mmol)

  • Sodium acetate (4.1 g, 50 mmol)

  • Glacial acetic acid (100 mL)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 3,4-dimethylphenylhydrazine hydrochloride in glacial acetic acid in a suitable reaction flask.

  • Add ethyl acetoacetate and sodium acetate to the solution.

  • Heat the reaction mixture to 120°C and maintain at reflux for 7 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to yield the final product.

Protocol 2: Acetic Acid without Additional Base[4]

This method employs glacial acetic acid as both the solvent and acidic catalyst.

Materials:

  • 3,4-Dimethylphenylhydrazine (7.3 g, 0.053 mol)

  • Ethyl acetoacetate (6.9 g, 0.053 mol)

  • Glacial acetic acid (50.0 mL)

  • Silica gel for chromatography

  • Ethyl acetate/hexanes mixture (50%)

Procedure:

  • Combine 3,4-dimethylphenylhydrazine and ethyl acetoacetate in glacial acetic acid.

  • Stir and heat the solution at 100°C for 24 hours.

  • After the reaction is complete, evaporate the solvent.

  • Purify the product by chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent.

Protocol 3: Ethanolic Sodium Ethoxide[5]

This procedure uses absolute ethanol as the solvent and sodium ethoxide as the base.

Materials:

  • 3,4-Dimethylphenylhydrazine hydrochloride (100 g, 578 mmol)

  • Absolute ethanol (600 mL)

  • Sodium ethoxide (62.8 g, 923 mmol)

  • Ethyl acetoacetate (84 g, 646 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether

Procedure:

  • At room temperature, mix 3,4-dimethylphenylhydrazine hydrochloride and absolute ethanol.

  • Add sodium ethoxide in batches and stir for 1 hour until all solids are dissolved.

  • Increase the temperature to 40°C and slowly add ethyl acetoacetate dropwise, followed by stirring for 30 minutes.

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the majority of the ethanol under reduced pressure.

  • To the resulting viscous liquid, add 300 mL of ethyl acetate and 300 mL of water for extraction.

  • Separate the ethyl acetate phase and dry it with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain an oily solid.

  • Disperse the solid in 400 mL of methyl tert-butyl ether, filter, and wash the filter cake with methyl tert-butyl ether.

  • Air dry the solid to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Mixing Mix Reactants and Solvent Reaction Heat under Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Solvent_Removal Solvent Evaporation Monitoring->Solvent_Removal Reaction Complete Extraction Aqueous Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration Drying->Concentration Final_Purification Chromatography or Recrystallization/Dispersion Concentration->Final_Purification Product Final Product Final_Purification->Product

Caption: A generalized workflow for the synthesis and purification process.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This compound is a key pharmaceutical intermediate, notably in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to support further research and application.

Introduction

This compound, a pyrazolone derivative, holds significant importance in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of pharmacologically active molecules. The most prominent application of this compound is as a crucial intermediate in the manufacturing of Eltrombopag, a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1] Understanding the physicochemical characteristics of this intermediate is paramount for process optimization, quality control, and the development of new synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.

Identification
IdentifierValue
IUPAC Name This compound
CAS Number 18048-64-1
Molecular Formula C₁₂H₁₄N₂O
Synonyms 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Structural and Physical Properties
PropertyValueSource
Molar Mass 202.25 g/mol
Appearance White to off-white solid
Melting Point 116-119 °C
Boiling Point (Predicted) 390.1 ± 31.0 °C
Density (Predicted) 1.13 g/cm³
Solubility and Partitioning
PropertyValueSource
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly)
pKa (Predicted) 2.77 ± 0.50
LogP (Predicted) 2.6

Tautomerism

Pyrazolone derivatives, including this compound, can exist in different tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. The relative stability of these forms is crucial for understanding the compound's reactivity. Theoretical and experimental studies on similar pyrazolone structures indicate that the CH form is often the most stable in the gas and solid states, while in solution, the equilibrium can shift depending on the solvent's polarity and hydrogen-bonding capabilities.

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis using Sodium Ethoxide

This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of sodium ethoxide.

Experimental Protocol:

  • At room temperature, a mixture of 100 g (578 mmol) of 3,4-dimethylphenylhydrazine hydrochloride and 600 ml of absolute ethanol is prepared.

  • To this mixture, 62.8 g (923 mmol) of sodium ethoxide is added in batches, and the mixture is stirred for 1 hour until all materials are dissolved.

  • The temperature is raised to 40 °C, and 84 g (646 mmol) of ethyl acetoacetate is slowly added dropwise, followed by stirring for 30 minutes.

  • The reaction mixture is heated to reflux and maintained for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The resulting brown viscous liquid is mixed with 300 ml of ethyl acetate and 300 ml of tap water.

  • The ethyl acetate phase is separated and dried with anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield a light yellow oily solid.

  • 400 ml of methyl tert-butyl ether is added to disperse the solid.

  • The solid is collected by filtration, washed with methyl tert-butyl ether, and air-dried to obtain the final product.

Method 2: Synthesis in Glacial Acetic Acid

This alternative method utilizes glacial acetic acid as the solvent and sodium acetate as the base.

Experimental Protocol:

  • Dissolve 8.7 g (50 mmol) of 3,4-Dimethylphenylhydrazine hydrochloride in 100 mL of glacial acetic acid.

  • Add 6.5 g (50 mmol) of ethyl acetoacetate and 4.1 g (50 mmol) of sodium acetate to the solution.

  • Heat the reaction mixture to 120°C and reflux for 7 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the ethyl acetate by evaporation under reduced pressure.

  • Add 100 mL of water to the residue and extract four times with 100 mL of ethyl acetate.

  • Combine the ethyl acetate layers and concentrate under reduced pressure to afford the product.

Role in Eltrombopag Synthesis

This compound is a key precursor in the synthesis of Eltrombopag. The synthesis involves a coupling reaction between this pyrazolone derivative and a diazonium salt of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Eltrombopag Synthesis Workflow

The following diagram illustrates the logical workflow of Eltrombopag synthesis, highlighting the role of this compound.

Eltrombopag_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid C Diazotization A->C Acidic conditions B 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one D Coupling Reaction B->D Basic conditions C->D Diazonium Salt E Eltrombopag D->E

Caption: Logical workflow for the synthesis of Eltrombopag.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR (400MHz, DMSO-d6): δ 11.30 (brs, 1H), 7.49 (d, 1H), 7.43 (dd, 1H), 7.14 (d, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

MS (ES) m/z: 203 [M+H]⁺.

Conclusion

This compound is a well-characterized intermediate with significant industrial relevance, particularly in the pharmaceutical sector. This guide has provided a detailed summary of its physicochemical properties, including identification, structural characteristics, and solubility, along with established synthesis protocols. Its crucial role in the synthesis of Eltrombopag has been highlighted with a clear workflow diagram. The provided analytical data serves as a reference for quality control and further research. While experimental data for some properties like pKa and logP remain to be fully elucidated in publicly available literature, the information compiled herein offers a solid foundation for scientists and researchers working with this important chemical entity.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is limited in publicly available literature. This guide provides an in-depth analysis of its potential mechanisms based on its role as a pharmaceutical intermediate and its structural similarity to other well-characterized pyrazolone derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazolone class. While it is recognized as a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, its intrinsic biological activities are not extensively documented.[1][2] The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including analgesic, anti-inflammatory, antioxidant, and anticancer activities.[3][4][5] This guide will explore the potential mechanisms of action of this compound by examining the pharmacology of its notable derivative, Eltrombopag, and its structural analog, Edaravone, as well as the general biological activities of the pyrazolone class.

Potential as a Precursor to a Thrombopoietin Receptor Agonist

This compound is a crucial building block in the synthesis of Eltrombopag, a small molecule thrombopoietin (TPO) receptor agonist.[1] Eltrombopag is approved for the treatment of thrombocytopenia.[1]

Mechanism of Eltrombopag:

  • Target: Thrombopoietin receptor (c-Mpl) on megakaryocytes and their precursors.

  • Action: Eltrombopag binds to the transmembrane domain of the TPO receptor, initiating a signaling cascade that promotes the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.

This compound This compound Eltrombopag Eltrombopag This compound->Eltrombopag Synthesis TPO Receptor (c-Mpl) TPO Receptor (c-Mpl) Eltrombopag->TPO Receptor (c-Mpl) Agonist Megakaryocyte Proliferation & Differentiation Megakaryocyte Proliferation & Differentiation TPO Receptor (c-Mpl)->Megakaryocyte Proliferation & Differentiation Increased Platelet Production Increased Platelet Production Megakaryocyte Proliferation & Differentiation->Increased Platelet Production cluster_0 Oxidative Stress Free Radicals Free Radicals Cellular Damage Cellular Damage Free Radicals->Cellular Damage Lipid Peroxidation Lipid Peroxidation Lipid Peroxidation->Cellular Damage Inflammation Inflammation Inflammation->Cellular Damage Pyrazolone Derivative (e.g., Edaravone) Pyrazolone Derivative (e.g., Edaravone) Pyrazolone Derivative (e.g., Edaravone)->Free Radicals Scavenges Pyrazolone Derivative (e.g., Edaravone)->Lipid Peroxidation Inhibits Pyrazolone Derivative (e.g., Edaravone)->Inflammation Reduces Arachidonic Acid Arachidonic Acid COX Enzymes (COX-1, COX-2) COX Enzymes (COX-1, COX-2) Arachidonic Acid->COX Enzymes (COX-1, COX-2) Prostaglandins Prostaglandins COX Enzymes (COX-1, COX-2)->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazolone Derivative Pyrazolone Derivative Pyrazolone Derivative->COX Enzymes (COX-1, COX-2) Inhibits Prepare Compound & DPPH Solutions Prepare Compound & DPPH Solutions Mix in 96-well Plate Mix in 96-well Plate Prepare Compound & DPPH Solutions->Mix in 96-well Plate Incubate (Dark, 30 min) Incubate (Dark, 30 min) Mix in 96-well Plate->Incubate (Dark, 30 min) Measure Absorbance (~517 nm) Measure Absorbance (~517 nm) Incubate (Dark, 30 min)->Measure Absorbance (~517 nm) Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance (~517 nm)->Calculate Scavenging Activity

References

The Biological Landscape of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities associated with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. While this compound is principally recognized as a crucial intermediate in the synthesis of the thrombopoietin receptor (TPO-R) agonist Eltrombopag, the broader class of pyrazolone derivatives exhibits a diverse and potent range of biological effects. This document summarizes the known and potential biological activities, presents detailed experimental protocols for relevant assays, and visualizes the key signaling pathways implicated by its role as a precursor to a clinically significant therapeutic agent.

Introduction: The Dual Identity of a Pyrazolone Derivative

This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold renowned for its wide spectrum of pharmacological properties. Pyrazolone derivatives have been extensively investigated and have shown promise as antioxidant, antimicrobial, anti-inflammatory, and protein kinase inhibitory agents.

However, the most prominent role of this compound in the scientific literature is as a key building block in the multi-step synthesis of Eltrombopag. Eltrombopag is a small molecule, non-peptide TPO-R agonist used to treat thrombocytopenia. Its mechanism of action involves the stimulation of megakaryopoiesis and subsequent platelet production. Understanding the biological context of Eltrombopag is therefore crucial to appreciating the significance of its synthetic precursors.

This guide will explore both the inherent biological potential of the pyrazolone core and the well-defined downstream effects of the therapeutic agent it helps create.

Potential Biological Activities of the Pyrazolone Scaffold

Due to a lack of specific biological data for this compound, this section summarizes the activities observed for structurally related pyrazolone derivatives. These findings suggest potential areas of investigation for the title compound.

Biological ActivityAssay TypeRepresentative Findings for Pyrazolone Derivatives
Antioxidant Activity DPPH Radical Scavenging AssayMany pyrazolone derivatives exhibit significant radical scavenging activity, with some compounds showing potency comparable to or exceeding that of standard antioxidants like ascorbic acid and BHT.
Ferric Reducing Antioxidant Power (FRAP)Pyrazolones have demonstrated the ability to reduce ferric iron, indicating their potential to act as electron donors and neutralize free radicals.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayVarious substituted pyrazolones have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Agar Disc DiffusionZones of inhibition have been observed for numerous pyrazolone derivatives against pathogenic microbes.
Protein Kinase Inhibition In vitro Kinase AssayCertain pyrazolone-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Mechanism of Action via Eltrombopag and the TPO-R Signaling Pathway

The primary biological relevance of this compound is as a precursor to Eltrombopag. Eltrombopag exerts its therapeutic effect by activating the thrombopoietin receptor (TPO-R), a critical regulator of megakaryopoiesis and platelet production.

Eltrombopag, a non-peptide agonist, binds to the transmembrane domain of the TPO-R, leading to the activation of intracellular signaling cascades. This activation mimics the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, which ultimately results in an increased platelet count. The key signaling pathways activated by the TPO-R are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1][2][3]

TPO_R_Signaling cluster_membrane Plasma Membrane TPO-R TPO Receptor (c-Mpl) JAK2 JAK2 TPO-R->JAK2 activates Eltrombopag Eltrombopag Eltrombopag->TPO-R binds STAT3/5 STAT3/5 JAK2->STAT3/5 phosphorylates MAPK_Pathway MAPK_Pathway JAK2->MAPK_Pathway activates p-STAT3/5 Phosphorylated STAT3/5 STAT_Dimer STAT Dimer p-STAT3/5->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression ↑ Megakaryocyte Proliferation & Differentiation Nucleus->Gene_Expression Prolif_Diff Proliferation & Differentiation Gene_Expression->Prolif_Diff MAPK_Pathway->Prolif_Diff

TPO-R Signaling Pathway Activation by Eltrombopag.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of pyrazolone derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to the wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplate

  • Standard antibiotic/antifungal (positive control)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound and the standard drug.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and the standard drug in the broth medium.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protein Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Test compound

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or specific antibodies for ELISA-based methods)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.

  • Add various concentrations of the test compound or a known kinase inhibitor (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Kinase Kinase Inhibition Assays Characterization->Kinase IC50 IC50/MIC Determination Antioxidant->IC50 Antimicrobial->IC50 Kinase->IC50

General Workflow for Biological Evaluation.

Conclusion

This compound holds a significant position in medicinal chemistry, primarily as an indispensable intermediate for the synthesis of the thrombopoietin receptor agonist, Eltrombopag. While its own biological activity profile is not extensively documented, the pyrazolone scaffold it belongs to is a well-established pharmacophore with demonstrated antioxidant, antimicrobial, and protein kinase inhibitory properties. This guide provides a framework for researchers to understand the potential biological relevance of this compound, both intrinsically and as a precursor to a clinically important drug. The detailed experimental protocols and pathway visualizations serve as a resource for further investigation into this and related pyrazolone derivatives. Future studies are warranted to directly assess the biological activities of this compound to fully elucidate its pharmacological profile.

References

Technical Guide: Solubility Profile of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
Melting Point116-119 °C
AppearanceWhite to off-white crystalline powder

Solubility Data

To provide a comparative reference for researchers, the following tables summarize the quantitative solubility of structurally related pyrazolone derivatives in various solvents.

Table 1: Solubility of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in Various Solvents at 298.15 K

SolventMole Fraction (x10⁻²)
1,2-Dichloroethane4.168
Ethyl Lactate3.918
2-Butanone3.722
3-Methyl-1-butanol2.609
4-Methyl-2-pentanone2.432
Methyl Acetate2.372
Propyl Acetate2.279
Dimethyl Carbonate2.011
Butyl Acetate1.953
Isopropyl Acetate1.621
Isobutyl Acetate1.419
Hexane0.052

Table 2: Solubility of Antipyrine and 4-Aminoantipyrine in Common Solvents

CompoundSolventSolubility
AntipyrineWater< 1 g / 1 mL
Ethanol1 g / 1.3 mL
Chloroform1 g / 1 mL[1]
Diethyl Ether1 g / 43 mL
4-AminoantipyrineWater500 g/L (20 °C)[2]
MethanolSoluble[2]
Diethyl EtherPartially soluble[2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of pharmaceutical compounds like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in a stable state.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, chloroform, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visible.

  • Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the detection method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment of solubility, particularly in early drug discovery.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer.

  • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solution in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

  • Alternatively, for UV-Vis detection, the solutions are filtered to remove precipitate, and the absorbance of the filtrate is measured to determine the concentration of the dissolved compound.

  • A standard curve is used to correlate the instrument reading to the solubility of the compound.

Biological Context: Eltrombopag Signaling Pathway

This compound is a precursor to Eltrombopag, a small molecule that acts as a thrombopoietin (TPO) receptor agonist. Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. The diagram below illustrates the signaling pathway initiated by Eltrombopag.

Eltrombopag_Signaling_Pathway Eltrombopag Eltrombopag TPO_R TPO Receptor (c-Mpl) Eltrombopag->TPO_R JAK2 JAK2 TPO_R->JAK2 STAT STAT JAK2->STAT MAPK_pathway MAPK Pathway JAK2->MAPK_pathway pSTAT p-STAT (Dimer) STAT->pSTAT Proliferation Megakaryocyte Proliferation & Differentiation pSTAT->Proliferation MAPK_pathway->Proliferation Platelets Increased Platelet Production Proliferation->Platelets

Eltrombopag signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound.

Solubility_Workflow start Start compound Weigh Compound start->compound solvent Add Solvent compound->solvent equilibration Equilibration (Shaking at constant T) solvent->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Analysis of Supernatant (HPLC/UV-Vis) separation->analysis data Data Processing & Solubility Calculation analysis->data end End data->end

General workflow for solubility determination.

References

Spectroscopic Scrutiny of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the pharmaceutical intermediate, 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers in drug discovery and development.

Executive Summary

This compound is a key building block in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide presents a compilation of spectroscopic data, detailed experimental methodologies, and a discussion on the tautomeric nature of this pyrazolone derivative.

Tautomerism in Pyrazolones

It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazole. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The spectroscopic data presented herein may reflect the presence of one or both tautomers.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where direct experimental data for the target molecule is unavailable, data from closely related analogs is provided as a predictive reference and is denoted with an asterisk (*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~11.30br s1HN-H or O-HSignal for the acidic proton, subject to exchange and solvent effects.
~7.50 - 7.10m3HAr-HProtons on the 3,4-dimethylphenyl ring.
~5.31s2HCH₂Methylene protons of the pyrazolone ring.
~2.22s3HAr-CH₃Methyl protons at position 4 of the phenyl ring.
~2.20s3HAr-CH₃Methyl protons at position 3 of the phenyl ring.
~2.08s3HC-CH₃Methyl protons on the pyrazolone ring.

Note: Data is based on the analysis of the tautomer 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)*

Chemical Shift (δ) ppmAssignment
~170C=O
~155C=N
~140 - 120Aromatic C
~40CH₂
~20Ar-CH₃
~15C-CH₃

*Based on typical chemical shifts for similar pyrazolone structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)*

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadN-H or O-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1700StrongC=O stretch (keto form)
~1600StrongC=N stretch
~1500StrongAromatic C=C stretch

*Based on characteristic absorption bands for pyrazolone derivatives.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
Expected [M+H]⁺203.1184

Note: The primary ion observed in electrospray ionization (ESI) is expected to be the protonated molecule ([M+H]⁺).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline corrections should be applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Processing: The acquired mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated. The most abundant ion is typically the protonated molecule [M+H]⁺. Fragmentation data can be obtained using tandem mass spectrometry (MS/MS) to further elucidate the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity are of utmost importance. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and methodologies required for its unambiguous identification and characterization.

Chemical Identity

PropertyValueSource(s)
CAS Registry Number 18048-64-1[3][4]
IUPAC Name 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one[2]
Synonyms 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, Eltrombopag Impurity 17/18[1][2][5]
Molecular Formula C₁₂H₁₄N₂O[3][4]
Molecular Weight 202.26 g/mol [5]

It is important to note that this compound can exist in tautomeric forms. A frequently referenced tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number 277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

Structural Elucidation Techniques

The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted and Reported for Tautomer)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH~7.0-7.5m3HProtons on the dimethylphenyl ring
CH₂~3.0-3.5s2HMethylene protons in the pyrazolone ring
Phenyl CH₃~2.2s6HTwo methyl groups on the phenyl ring
Pyrazolone CH₃~2.1s3HMethyl group on the pyrazolone ring

¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)Assignment
C=O~170-180Carbonyl carbon in the pyrazolone ring
Aromatic C~120-140Carbons of the dimethylphenyl ring
C-CH₃ (ring)~150-160Carbon attached to the methyl group in the pyrazolone ring
CH₂~40-50Methylene carbon in the pyrazolone ring
Phenyl CH₃~15-25Methyl carbons on the phenyl ring
Pyrazolone CH₃~10-20Methyl carbon on the pyrazolone ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionm/zInterpretation
[M+H]⁺203.1182Protonated molecular ion, confirming the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional Group
~1700C=O stretch (amide)
~1600, ~1500C=C stretch (aromatic)
~2900-3000C-H stretch (aliphatic and aromatic)
~1300-1400C-N stretch
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be the ultimate confirmation of its structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the structural assignment.

Infrared Spectroscopy

Objective: To identify the key functional groups.

Methodology:

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of CAS 18048-64-1.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Sample_Obtention Obtain Sample of CAS 18048-64-1 NMR NMR Spectroscopy (1H, 13C) Sample_Obtention->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample_Obtention->MS IR IR Spectroscopy Sample_Obtention->IR Literature_Search Literature Search for Known Data Data_Analysis Analyze Spectroscopic Data Literature_Search->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Proposal Propose/Confirm Structure Data_Analysis->Structure_Proposal Crystallography X-ray Crystallography (Optional but Definitive) Structure_Proposal->Crystallography Final_Structure Final Structural Elucidation Structure_Proposal->Final_Structure Crystallography->Final_Structure

References

An In-depth Technical Guide to 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and mechanisms of action of the pyrazolone derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. The information presented is collated from available literature and is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antioxidant properties.[1][2] Since the discovery of antipyrine in 1883, the pyrazolone scaffold has been a key pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] This review focuses on the specific derivative, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, providing available data on its synthesis and inferring its potential biological activities based on studies of structurally related compounds.

Synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

The synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is typically achieved through the condensation reaction of 3,4-dimethylphenylhydrazine or its hydrochloride salt with ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, is a standard method for the preparation of pyrazolone rings.

Experimental Protocols for Synthesis

Method 1: Using 3,4-Dimethylphenylhydrazine Hydrochloride in Glacial Acetic Acid

This method involves the reaction of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium acetate, in glacial acetic acid.

  • Materials:

    • 3,4-Dimethylphenylhydrazine hydrochloride

    • Ethyl acetoacetate

    • Sodium acetate

    • Glacial acetic acid

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve 3,4-dimethylphenylhydrazine hydrochloride (e.g., 8.7 g, 50 mmol) in glacial acetic acid (100 mL).

    • Add ethyl acetoacetate (e.g., 6.5 g, 50 mmol) and sodium acetate (e.g., 4.1 g, 50 mmol) to the solution.

    • Heat the reaction mixture to 120°C and reflux for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, remove the glacial acetic acid by evaporation under reduced pressure.

    • To the residue, add water (100 mL) and extract with ethyl acetate (4 x 100 mL).

    • Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an isopropanol-water solution, to obtain the final product.[5]

Method 2: Using 3,4-Dimethylphenylhydrazine in Glacial Acetic Acid

This procedure utilizes the free base form of the hydrazine.

  • Materials:

    • 3,4-Dimethylphenylhydrazine

    • Ethyl acetoacetate

    • Glacial acetic acid

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes mixture

  • Procedure:

    • A solution of 3,4-dimethylphenylhydrazine (e.g., 7.3 g, 0.053 mol) and ethyl acetoacetate (e.g., 6.9 g, 0.053 mol) in glacial acetic acid (50.0 mL) is stirred and heated at 100°C for 24 hours.

    • The solvent is then evaporated under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel using a 50% ethyl acetate/hexanes mixture as the eluent to afford the title compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3,4-Dimethylphenylhydrazine (or its hydrochloride salt) Reaction Condensation Reaction Reactant1->Reaction Reactant2 Ethyl Acetoacetate Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Base Sodium Acetate (if starting from hydrochloride) Base->Reaction Heat Reflux (100-120°C) Heat->Reaction Workup Solvent Evaporation & Aqueous Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3-methyl-1-(3,4-dimethylphenyl) -2-pyrazolin-5-one Purification->Product

Caption: Synthetic pathway for 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

Biological Activities

Analgesic Activity

Pyrazolone derivatives are known to possess centrally and peripherally acting analgesic properties.[1] The analgesic efficacy of these compounds is often evaluated using in vivo models such as the hot plate test and the acetic acid-induced writhing test.

Table 1: Analgesic Activity of Structurally Related Pyrazolone Derivatives

CompoundAnimal ModelDoseAnalgesic EffectReference
4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2)Mouse (Tail flick)400 mg/kg, p.o.Significant increase in reaction time[6]
4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2)Mouse (Acetic acid writhing)400 mg/kg, p.o.Significant inhibition of writhing[6]
3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamidesRat (Carrageenan-induced paw edema)-Good anti-inflammatory activity[7]
Anti-inflammatory Activity

The anti-inflammatory activity of pyrazolones is a hallmark of this class of compounds. The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Structurally Related Pyrazolone Derivatives

CompoundAnimal ModelDose% Inhibition of Edema (at 4h)Reference
4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2)Rat (Carrageenan-induced paw edema)400 mg/kg, p.o.51.02%[6]
Indomethacin (Standard)Rat (Carrageenan-induced paw edema)10 mg/kg, p.o.54.08%[6]
Antioxidant Activity

Several pyrazolone derivatives have been reported to exhibit antioxidant activity by scavenging free radicals.[8] The antioxidant potential is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of a Structurally Related Pyrazolone Derivative

CompoundAssayConcentrationAntioxidant EffectReference
3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)DPPH radical scavenging50 µMEfficiently inhibited lipid peroxidation[8]

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Wistar rats or Swiss albino mice.

  • Materials:

    • Test compound (3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one)

    • Carrageenan (1% w/v suspension in saline)

    • Standard drug (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Animals are divided into groups: control (vehicle), standard, and test compound groups.

    • The test compound or standard drug is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each animal.

    • The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a chemical-induced nociception model used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice.

  • Materials:

    • Test compound

    • Standard drug (e.g., Indomethacin)

    • Vehicle

    • Acetic acid (0.6% v/v in saline)

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or standard drug is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid.

    • Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10 minutes).

    • The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This in vitro assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Materials:

    • Test compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Standard antioxidant (e.g., Ascorbic acid or Trolox)

    • Methanol

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compound and the standard in methanol.

    • Add a fixed volume of DPPH solution to each concentration of the test compound and standard.

    • The mixture is shaken and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

    • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, pyrazolones reduce the production of these pro-inflammatory prostaglandins.

Presumed Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_compound Drug Action cluster_response Inflammatory Response Stimulus Cell Damage / Pathogen PLA2 Phospholipase A2 Stimulus->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins (PGE2, etc.) COX->PGs synthesizes Inflammation Pain, Fever, Swelling PGs->Inflammation mediates Pyrazolone 3-methyl-1-(3,4-dimethylphenyl) -2-pyrazolin-5-one Pyrazolone->COX inhibits

Caption: Inhibition of the cyclooxygenase pathway by pyrazolone derivatives.

Conclusion

3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is a pyrazolone derivative that can be synthesized through established chemical methods. While direct biological data for this specific compound is limited in the current literature, the extensive research on structurally similar pyrazolones strongly suggests its potential as an analgesic, anti-inflammatory, and antioxidant agent. The likely mechanism of its anti-inflammatory and analgesic action is through the inhibition of cyclooxygenase enzymes. This technical guide provides a foundation for further research into the pharmacological profile of this compound, including quantitative in vitro and in vivo studies to confirm its efficacy and elucidate its precise mechanism of action. Future studies should focus on generating specific biological data for this compound to fully assess its therapeutic potential.

References

The Enduring Legacy of Pyrazolones: A Technical Guide to Their Discovery, History, and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, giving rise to some of the earliest synthetic drugs and continuing to be a fertile ground for the discovery of novel therapeutic agents. These five-membered heterocyclic compounds, characterized by a pyrazole ring with an additional keto group, have demonstrated a remarkable breadth of pharmacological activities. The journey of pyrazolone derivatives began in the late 19th century with the serendipitous discovery of Antipyrine, a compound that would revolutionize the management of pain and fever. This guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to pyrazolone derivatives, tailored for researchers, scientists, and professionals in drug development.

The Dawn of a New Era in Therapeutics: The Discovery of Antipyrine

The history of pyrazolone derivatives is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating derivatives of quinoline, Knorr attempted a condensation reaction between ethyl acetoacetate and phenylhydrazine, leading not to a quinoline derivative as expected, but to the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1][2] This initial compound was subsequently methylated to produce 1,5-dimethyl-2-phenyl-pyrazol-3-one, which was named Antipyrine.[3][4] The discovery was a landmark event, as Antipyrine was one of the first synthetic, non-opioid analgesics and antipyretics to be introduced into clinical practice, marking a significant advancement in medicine.[3][5]

Following the success of Antipyrine, a wave of research into related structures commenced, leading to the development of other significant pyrazolone drugs. Aminophenazone (Aminopyrine) and Dipyrone (Metamizole) were introduced for their potent analgesic, antipyretic, and anti-inflammatory properties.[4][5][6] Phenylbutazone, another notable derivative, became a widely used anti-inflammatory agent, particularly in the treatment of rheumatic diseases.[6][7] The timeline below illustrates the progression of key discoveries in the field.

discovery_timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_modern Modern Era Knorr 1883: Knorr synthesizes Antipyrine Aminophenazone Early 1900s: Aminophenazone and Dipyrone developed Knorr->Aminophenazone Analgesic development Phenylbutazone Mid-1900s: Phenylbutazone introduced for inflammation Aminophenazone->Phenylbutazone Anti-inflammatory focus Edaravone Late 20th/Early 21st Century: Edaravone developed as a free radical scavenger Phenylbutazone->Edaravone Diversification of activity

Figure 1: Historical timeline of key pyrazolone derivative discoveries.

Pharmacological Activities and Key Derivatives

The pharmacological versatility of pyrazolone derivatives is extensive, with compounds demonstrating anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and antioxidant activities.[3][5][6] More recent research has uncovered novel applications, including the use of Edaravone as a neuroprotective agent and free radical scavenger for treating amyotrophic lateral sclerosis (ALS) and stroke.[3][4]

DerivativeYear of Discovery/IntroductionPrimary Pharmacological Activities
Antipyrine 1883Analgesic, Antipyretic[3][5]
Aminophenazone Early 1900sAnalgesic, Antipyretic, Anti-inflammatory[3][5]
Dipyrone (Metamizole) 1922Analgesic, Antipyretic[4]
Phenylbutazone Mid-1900sAnti-inflammatory, Analgesic, Antipyretic[6][7]
Edaravone Late 20th CenturyAntioxidant, Neuroprotective[3][4]
Eltrombopag 2008 (FDA Approval)Thrombopoietin receptor agonist[3]

Synthetic Methodologies: Experimental Protocols

The synthesis of the pyrazolone core is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] Variations of this method, including one-pot, microwave-assisted, and solvent-free approaches, have been developed to improve efficiency and yield.[8]

General Experimental Protocol for the Synthesis of a 4-Arylidenepyrazolone Derivative

This protocol is a representative example of a modern, efficient synthesis adapted from microwave-assisted methodologies.[8]

Materials:

  • Ethyl acetoacetate

  • Substituted phenylhydrazine

  • Substituted aromatic aldehyde

  • Domestic microwave oven

Procedure:

  • Reaction Setup: In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the selected substituted benzaldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask (without solvent) in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes. The reaction should be monitored for the formation of a solid product.

  • Work-up: After cooling the reaction mixture to room temperature, the resulting solid is triturated with ethyl acetate.

  • Isolation and Purification: The solid product is collected by suction filtration. Recrystallization from a suitable solvent such as ethanol can be performed for further purification if necessary.[9]

  • Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[10]

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Ethyl Acetoacetate, Phenylhydrazine, and Aldehyde Microwave Microwave Irradiation (e.g., 420W, 10 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Trituration Triturate with Ethyl Acetate Cooling->Trituration Filtration Suction Filtration Trituration->Filtration Recrystallization Recrystallization (Optional) Filtration->Recrystallization Characterization Spectroscopic Characterization (IR, NMR, Mass Spec) Filtration->Characterization Recrystallization->Characterization Purity Purity Assessment (TLC, MP) Characterization->Purity

Figure 2: General experimental workflow for the synthesis and analysis of pyrazolone derivatives.

Mechanisms of Action and Signaling Pathways

The anti-inflammatory, analgesic, and antipyretic effects of classical pyrazolone derivatives like Phenylbutazone are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolones reduce the production of prostaglandins, thereby alleviating these symptoms.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Pyrazolones Pyrazolone Derivatives (e.g., Phenylbutazone) Pyrazolones->COX Inhibits

Figure 3: Inhibition of the Cyclooxygenase (COX) pathway by pyrazolone derivatives.

In contrast, newer derivatives exhibit different mechanisms. For instance, Edaravone functions as a potent antioxidant, scavenging free radicals that contribute to cellular damage in conditions like stroke and ALS.[4][11] This highlights the chemical tractability of the pyrazolone scaffold, allowing for the development of derivatives with diverse mechanisms of action.

Quantitative Biological Activity

The potency of pyrazolone derivatives has been quantified in numerous studies. For example, their anti-inflammatory and anticancer activities are often reported as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

Compound Class/DerivativeTarget/AssayIC50 Value (µM)Reference
Pyrazole-naphthalene derivativesMCF-7 breast cancer cell line2.78 ± 0.24[12]
Pyrazole-containing imide derivativesA-549 lung cancer cell line3.22 - 27.43[12]
Substituted PyrazolesCOX-2 Inhibition0.034 - 0.052[12]
Pyrazoline Derivative (Compound 2g)Lipoxygenase Inhibition80[13]

Conclusion

From their serendipitous discovery in the 19th century to their continued relevance in modern drug development, pyrazolone derivatives have proven to be a remarkably versatile and enduring class of compounds. The initial breakthroughs with Antipyrine and Phenylbutazone laid the groundwork for synthetic medicinal chemistry, providing powerful tools against pain, fever, and inflammation. Contemporary research continues to unlock new therapeutic potential from the pyrazolone core, with derivatives being developed as anticancer, neuroprotective, and antimicrobial agents. The rich history and diverse pharmacology of pyrazolones ensure that they will remain a privileged scaffold in the quest for novel and improved medicines.

References

Methodological & Application

Application Notes: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in the pharmaceutical industry.[1] Its structure is closely related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger.[2] Edaravone is an approved medication for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the therapeutic potential of this chemical class.[3][4][5][6] Given its structural similarity, this compound is a promising candidate for drug discovery programs, particularly those targeting neurodegenerative diseases and other pathologies linked to oxidative stress.[1][7][8]

2. Mechanism of Action: Combating Oxidative Stress

The primary proposed mechanism of action for this compound is its function as a potent antioxidant.[2][9] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegeneration.[10][11][12]

  • Free Radical Scavenging: Like Edaravone, the compound is expected to act as a free radical scavenger, capable of neutralizing both water-soluble and lipid-soluble peroxyl radicals.[9][13] This action helps to inhibit lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to cellular injury and death.[4][9]

  • Modulation of Signaling Pathways: By reducing the overall burden of oxidative stress, the compound can influence critical cellular signaling pathways. A primary target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , the master regulator of the cellular antioxidant response.[14][15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[17] Additionally, by quenching ROS, the compound may indirectly suppress pro-inflammatory pathways like NF-κB, which are often activated by oxidative stress and contribute to tissue damage.[1][10][18]

3. Potential Therapeutic Applications

The neuroprotective properties of pyrazolone derivatives make them attractive for conditions characterized by neuronal damage and oxidative stress.[7][19]

  • Neurodegenerative Diseases: Based on the clinical success of Edaravone, this compound is a strong candidate for development as a treatment for ALS and as a neuroprotective agent following ischemic stroke.[3][13][20] Its potential may also extend to other neurodegenerative conditions like Alzheimer's and Parkinson's disease, where oxidative stress is a known contributor.[15]

  • Inflammatory Conditions: The interplay between oxidative stress and inflammation suggests potential applications in treating chronic inflammatory diseases.[1][18] Novel pyrazole derivatives have shown potent anti-inflammatory effects in preclinical models.[8]

  • Lead Compound for Optimization: This molecule can serve as a valuable starting point for medicinal chemistry campaigns to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Signaling and Experimental Workflow Diagrams

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Compound 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Compound->ROS Scavenges Nrf2_c Nrf2 Keap1->Nrf2_c Inhibits (Normal State) Degradation Proteasomal Degradation Nrf2_c->Degradation Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation (Stress State) sMaf sMaf Nrf2_n->sMaf Heterodimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Caption: Oxidative Stress and the Nrf2 Signaling Pathway.

G cluster_assays 6. Endpoint Assays start Start: Compound Library prep 1. Compound Preparation (Stock Solutions, Dilutions) start->prep culture 2. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) prep->culture plate 3. Cell Plating (96-well plates) culture->plate treat 4. Treatment - Compound Pre-treatment - Induction of Oxidative Stress (e.g., H₂O₂) - Controls (Vehicle, Toxin only) plate->treat incubate 5. Incubation treat->incubate viability Cell Viability (MTT / MTS Assay) incubate->viability cytotoxicity Cytotoxicity (LDH Assay) incubate->cytotoxicity lipid_perox Lipid Peroxidation (MDA Assay) incubate->lipid_perox read 7. Data Acquisition (Plate Reader) viability->read cytotoxicity->read lipid_perox->read analyze 8. Data Analysis (IC₅₀ / EC₅₀ Calculation, Statistical Analysis) read->analyze end End: Identify Hits analyze->end

Caption: Workflow for In Vitro Neuroprotection Screening.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following tables provide a template for summarizing key efficacy metrics based on data for analogous compounds and standard assays.

Table 1: In Vitro Antioxidant Activity

Assay Type Test Compound IC₅₀ (µg/mL) Standard Compound IC₅₀ (µg/mL) Reference
DPPH Radical Scavenging Compound of Interest Value Ascorbic Acid Value [21][22]
ABTS Radical Scavenging Compound of Interest Value Trolox Value [21][22]
Superoxide Scavenging Compound of Interest Value Quercetin Value [21]

| Hydroxyl Radical Scavenging | Compound of Interest | Value | Mannitol | Value |[21] |

Table 2: Anti-inflammatory & Neuroprotective Activity

Assay Type Cell Line Parameter Measured IC₅₀ (µM) Positive Control IC₅₀ (µM) Reference
Anti-inflammatory LPS-stimulated BV2 IL-6 Suppression Value Dexamethasone Value [8][19]
Neuroprotection H₂O₂-treated SH-SY5Y Cell Viability (MTT) Value Edaravone Value [23]

| Lipid Peroxidation | Rat Brain Homogenate | MDA Levels | Value | Edaravone | Value |[24][25] |

Experimental Protocols

Protocol 1: In Vitro DPPH Free Radical Scavenging Assay

This protocol measures the ability of the test compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[26]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic grade)

  • Ascorbic acid (Positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Test Compound: Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in methanol, identical to the test compound concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample).

    • Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]

Protocol 2: Lipid Peroxidation (MDA) Assay

This protocol quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[27]

Materials:

  • Cell or tissue homogenate

  • This compound

  • MDA Lysis Buffer (with BHT antioxidant)

  • Thiobarbituric Acid (TBA) solution

  • MDA Standard

  • Microcentrifuge tubes, 96-well plate, water bath, microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing BHT.

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

  • Treatment (for cellular models):

    • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Induce lipid peroxidation by adding an oxidative agent (e.g., FeCl₂/H₂O₂).

    • Lyse cells and collect the supernatant as described above.

  • Reaction:

    • Prepare MDA standards according to the kit manufacturer's instructions.[27]

    • Add 600 µL of TBA solution to microcentrifuge tubes containing 200 µL of sample or standard.

    • Incubate all tubes at 95°C for 60 minutes to facilitate the MDA-TBA adduct formation.

    • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Measurement:

    • Pipette 200 µL from each reaction mixture into a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the MDA standards.

    • Calculate the MDA concentration in the samples based on the standard curve. Results are typically expressed as nmol MDA per mg of protein.

Protocol 3: Neuroprotection Cell Viability (MTT) Assay

This colorimetric assay assesses the neuroprotective effect of a compound by measuring the metabolic activity of cultured neuronal cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][29]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., Hydrogen peroxide, H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates, incubator, microplate reader

Procedure:

  • Cell Plating:

    • Seed neuronal cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as controls.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

    • Introduce the neurotoxic agent (e.g., H₂O₂) at a pre-determined toxic concentration to all wells except the "untreated control" wells.

    • Incubate for the desired duration of the neurotoxic insult (e.g., 24 hours).

  • MTT Reaction:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • A higher percentage of viability in the presence of the compound and neurotoxin (compared to the neurotoxin alone) indicates a neuroprotective effect.

References

Synthesis Protocol for Eltrombopag Intermediate: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA), a key intermediate in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist.[1][2][3] The protocol is based on established and optimized synthetic routes, ensuring high yield and purity.

Overview

Eltrombopag is a crucial therapeutic agent for treating thrombocytopenia.[1][4] The synthesis of Eltrombopag relies on the availability of high-purity intermediates. BPCA is a central building block in the Eltrombopag synthesis pathway.[3] This document outlines two effective methods for the synthesis of BPCA: one employing catalytic hydrogenation with Palladium on carbon (Pd/C) and another utilizing a reduction with hydrazine hydrate in the presence of ferric hydroxide.

Quantitative Data Summary

The following table summarizes the quantitative data from two different synthetic protocols for producing BPCA, providing a clear comparison of their efficiency.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Hydrazine Hydrate Reduction
Starting Material 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid
Yield 86.7%[5][6][7]96.9%[7]
Purity (by HPLC) 97.9%[5][6][7]99.8%[7]
Reaction Time 21 hours[5][6]3.5 hours[7]
Catalyst/Reducing Agent Palladium on Carbon (Pd/C)[5][6]Hydrazine Hydrate with Ferric Hydroxide[7]

Experimental Protocols

Protocol 1: Synthesis of BPCA via Catalytic Hydrogenation

This protocol details the synthesis of BPCA from 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid.

Materials:

  • 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (5.0 g)

  • Methanol (MeOH) (300 mL)

  • Triethylamine (Et3N) (4.75 mL)

  • 10% Palladium on Carbon (Pd/C) (0.5 g)

  • Water (40 mL)

  • 0.5 M Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in 300 mL of methanol and 4.75 mL of triethylamine.[5][6]

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.[5][6]

  • Pressurize the vessel with hydrogen gas to 10 bar.[5][6]

  • Stir the reaction mixture at room temperature for 21 hours.[5][6]

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Dissolve the resulting residue in 40 mL of water.[5][6]

  • Adjust the pH of the solution to 5.5 by the dropwise addition of 0.5 M HCl, which will cause a precipitate to form.[5][6]

  • Stir the suspension at room temperature for 30 minutes.[5][6]

  • Collect the solid product by filtration.

  • Wash the collected solid with two 10 mL portions of water.[5][6]

  • Dry the product at 50°C under vacuum (50 mbar) to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[5][6]

Protocol 2: Synthesis of BPCA via Hydrazine Hydrate Reduction

This protocol describes a high-yield synthesis of BPCA from 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid.

Materials:

  • 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (77.76 g)

  • Water (130 mL)

  • Ethanol (648 mL)

  • Ferric hydroxide (2.33 g)

  • Silica gel (7.78 g)

  • Hydrazine hydrate (233 mL)

  • Formic acid

Procedure:

  • Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol in a reaction vessel.[7]

  • Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the mixture and stir well.[7]

  • While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate.[7]

  • Stir the reaction mixture at this temperature for 30 minutes.[7]

  • Increase the temperature to 50°C and continue the reaction for 3 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Filter the reaction mixture.

  • Adjust the pH of the filtrate to 4.5 by adding formic acid, which will induce precipitation.[7]

  • Stir the resulting suspension for 2 hours.[7]

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of ethanol.[7]

  • Dry the product to obtain 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[7]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of the Eltrombopag intermediate, BPCA.

G cluster_protocol1 Protocol 1: Catalytic Hydrogenation cluster_protocol2 Protocol 2: Hydrazine Hydrate Reduction A1 Dissolve Starting Material (5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid) in MeOH and Et3N B1 Add Pd/C Catalyst A1->B1 C1 Hydrogenation (10 bar H2, 21h, RT) B1->C1 D1 Filter to Remove Catalyst C1->D1 E1 Concentrate Filtrate D1->E1 F1 Dissolve in Water E1->F1 G1 Adjust pH to 5.5 with HCl (Precipitation) F1->G1 H1 Stir and Filter G1->H1 I1 Wash with Water H1->I1 J1 Dry Product (BPCA) I1->J1 A2 Dissolve Starting Material (2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid) in Ethanol/Water B2 Add Ferric Hydroxide and Silica Gel A2->B2 C2 Add Hydrazine Hydrate (20-30°C) B2->C2 D2 React at 50°C for 3h C2->D2 E2 Cool and Filter D2->E2 F2 Adjust pH to 4.5 with Formic Acid (Precipitation) E2->F2 G2 Stir and Filter F2->G2 H2 Wash with Ethanol G2->H2 I2 Dry Product (BPCA) H2->I2

Caption: Experimental workflow for the synthesis of BPCA.

References

Application Notes and Protocols: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural features, including the reactive methylene group at the C4 position and the pyrazolone ring system, make it a popular precursor for the synthesis of a diverse range of biologically active molecules and functional materials. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Synthesis of this compound

The title compound can be reliably synthesized via the condensation of 3,4-dimethylphenylhydrazine with an acetoacetate ester.

Experimental Protocol:

A solution of 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in glacial acetic acid (100 mL) is prepared. To this solution, ethyl acetoacetate (0.1 mol) is added. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields this compound.

Key Applications and Protocols

Knoevenagel Condensation for the Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols)

The reactive methylene group of this compound readily participates in Knoevenagel condensation with aromatic aldehydes. The resulting arylidene derivatives can further react with a second equivalent of the pyrazolone to yield 4,4'-(arylmethylene)bis(pyrazol-5-ols). These compounds have garnered significant interest due to their potential antioxidant and anticancer activities.

Experimental Protocol:

To a solution of an appropriate aromatic aldehyde (1 mmol) and this compound (2 mmol) in ethanol (20 mL), a catalytic amount of piperidine (a few drops) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 4,4'-(arylmethylene)bis(1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol).

Quantitative Data for Knoevenagel Condensation of Analogous Pyrazolones:

AldehydeCatalystSolventReaction TimeYield (%)Reference
BenzaldehydeNaOAc70% EtOHNot Specified97[1]
3-NitrobenzaldehydeNaOAc70% EtOHNot Specified95[1]
4-MethoxybenzaldehydeNaOAc70% EtOHNot Specified92[1]
3-Hydroxy-4-methoxybenzaldehydeNaOAc70% EtOHNot Specified91[1]
C-Acylation at the C4 Position

The C4 position of the pyrazolone ring can be acylated to introduce a variety of functional groups, leading to the formation of 4-acylpyrazolones. These derivatives are important intermediates in the synthesis of pharmaceuticals and are also used as metal chelating agents. The regioselectivity of the acylation (C- vs. O-acylation) can be controlled by the choice of reaction conditions.

Experimental Protocol for Selective C-Acylation:

This compound (10 mmol) is dissolved in anhydrous dioxane (50 mL). To this solution, calcium hydroxide (20 mmol) is added, and the mixture is stirred vigorously. The appropriate acyl chloride (11 mmol) is then added dropwise to the suspension. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into dilute hydrochloric acid (e.g., 2 M HCl) to decompose the calcium complex. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure 4-acyl-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Quantitative Data for C-Acylation of a Phenyl-Substituted Pyrazolone:

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
4-Methylbenzoyl chlorideCa(OH)₂Dioxane1.5Excellent
4-Fluorobenzoyl chlorideCa(OH)₂Dioxane1Excellent
4-Phenylbenzoyl chlorideCa(OH)₂Dioxane2Excellent
4-Trifluoromethylbenzoyl chlorideCa(OH)₂Dioxane3Excellent
Synthesis of Azo Dyes

Pyrazolone derivatives are excellent coupling components for the synthesis of azo dyes, which have wide applications in the textile industry and as analytical reagents. The reaction involves the coupling of a diazonium salt with the active methylene group of the pyrazolone.

Experimental Protocol:

An aromatic amine (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath, and a solution of sodium nitrite (10 mmol) in water is added dropwise to form the diazonium salt. In a separate flask, this compound (10 mmol) is dissolved in an aqueous solution of sodium hydroxide. This solution is also cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the pyrazolone solution with constant stirring. The pH of the reaction mixture is maintained in the alkaline range. The resulting azo dye precipitates out of the solution and is collected by filtration, washed with water, and dried.

Visualization of Synthetic Pathways

General Synthetic Scheme

Synthesis cluster_knoevenagel Knoevenagel Condensation cluster_acylation C-Acylation cluster_azo Azo Coupling Pyrazolone 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Bispyrazole 4,4'-(Arylmethylene)bis (pyrazol-5-ol) Pyrazolone->Bispyrazole Acylpyrazolone 4-Acyl-pyrazolone Pyrazolone->Acylpyrazolone AzoDye Azo Dye Pyrazolone->AzoDye Aldehyde Aromatic Aldehyde Aldehyde->Bispyrazole Pyrazolone (1 eq.) Piperidine (cat.) AcylChloride Acyl Chloride AcylChloride->Acylpyrazolone Ca(OH)2 Dioxane Diazonium Diazonium Salt Diazonium->AzoDye NaOH (aq) Workflow Start Start: 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Reaction Reaction with Electrophile/Nucleophile Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate Apoptosis Compound Bis(pyrazol-5-ol) Derivative p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This compound belongs to the pyrazolone class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The following protocols are designed to serve as a starting point for investigating the potential therapeutic applications of this and similar pyrazolone derivatives.

Overview of Biological Activities of Pyrazolone Derivatives

Pyrazolone derivatives have been the subject of extensive research due to their diverse biological activities. As a representative member of this class, this compound is a candidate for screening in various cell-based assays to determine its specific pharmacological profile. It is known to be a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[5] This suggests that derivatives of this compound may interact with specific cellular signaling pathways.

Commonly reported biological activities for pyrazolone derivatives that can be assessed using cell-based assays include:

  • Anticancer Activity: Many pyrazolone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][6][7][8] These effects are often evaluated using cell viability and proliferation assays.

  • Anti-inflammatory Activity: The pyrazolone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Cellular assays can be used to investigate the inhibition of inflammatory mediators and pathways.

  • Antioxidant Activity: Some pyrazolone derivatives possess antioxidant properties, which can be quantified using cell-based assays that measure the reduction of oxidative stress.[1]

  • Antimicrobial Activity: The antimicrobial potential of pyrazolone compounds against various bacterial and fungal strains can be determined using cell-based assays.[1][7]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][8]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), K562 (leukemia))[8]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and harvest cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treatment Treat cells with compound for 48-72h cell_seeding->treatment compound_prep Prepare serial dilutions of compound compound_prep->treatment add_mtt Add MTT solution and incubate for 4h treatment->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if the compound inhibits the polymerization of tubulin, a mechanism of action for some anticancer drugs.[8]

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Materials:

  • This compound

  • Purified tubulin protein

  • Guanosine triphosphate (GTP)

  • General tubulin buffer (e.g., PEM buffer)

  • Paclitaxel (positive control for polymerization)

  • Colchicine or Vinblastine (positive controls for inhibition)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Protocol:

  • Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Dilute the compound to the desired concentrations in general tubulin buffer.

    • Keep all reagents and tubulin on ice.

  • Assay:

    • In a pre-chilled 96-well plate, add the compound dilutions, controls, and tubulin protein.

    • Initiate the polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance against time.

    • Compare the polymerization curves of the compound-treated samples to the controls.

    • Calculate the percentage of inhibition and determine the IC50 value for tubulin polymerization.

Signaling Pathway for Tubulin Dynamics

Tubulin_Pathway cluster_tubulin Microtubule Dynamics dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization depolymerization->dimers compound 1-(3,4-Dimethylphenyl)- 3-methyl-1H-pyrazol-5(4H)-one compound->polymerization Inhibition

Caption: Inhibition of tubulin polymerization by the test compound.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7> 10085.2 ± 5.6
A54975.4 ± 4.152.1 ± 3.9
K56242.8 ± 3.528.7 ± 2.1
Doxorubicin0.5 ± 0.10.2 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Tubulin Polymerization by this compound

CompoundIC50 (µM)
This compound15.3 ± 1.8
Colchicine2.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The provided application notes and protocols offer a framework for the initial cell-based screening of this compound. Based on the activities of related pyrazolone derivatives, this compound may exhibit interesting biological properties. The suggested assays will help in elucidating its cytotoxic and potential anticancer activities. Further investigations into its mechanism of action, including its effects on other cellular pathways, are encouraged to fully characterize its pharmacological profile.

References

Application Notes: In Vitro Screening of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of pyrazolone have been extensively studied and have shown significant potential as anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective agents.[1][2][3][4][5][6][7] The therapeutic action of many pyrazolone-based anti-inflammatory drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][3] Furthermore, their potential to scavenge free radicals and inhibit uncontrolled cell proliferation makes them attractive candidates for development as antioxidant and anticancer therapies.[1][8]

This document provides detailed protocols for the initial in vitro screening of novel 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives to evaluate their potential cytotoxic, anti-inflammatory, and antioxidant properties. These assays are fundamental in early-stage drug discovery for identifying lead compounds for further development.

G cluster_0 Initial Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & Lead Identification Compound 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Derivatives Assay1 Cytotoxicity Screening (MTT Assay) Compound->Assay1 Assay2 Anti-inflammatory Screening (COX-1/COX-2 Inhibition) Compound->Assay2 Assay3 Antioxidant Screening (DPPH Assay) Compound->Assay3 Data Calculate IC50 / EC50 Values Selectivity Index (SI) Assay1->Data Assay2->Data Assay3->Data Lead Identify Lead Compounds Data->Lead

Caption: General workflow for in vitro screening of pyrazolone derivatives.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of the pyrazolone derivatives against various human cancer cell lines.

1.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] The insoluble crystals are dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

MTT_Pathway cluster_enzyme cluster_solvent MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell MTT->ViableCell Uptake DeadCell Dead/Apoptotic Cell MTT->DeadCell No Reaction Formazan Formazan (Purple, Insoluble) Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Measure Measure Absorbance (~570 nm) Solubilized->Measure ViableCell->Formazan Reduction Enzyme Mitochondrial Dehydrogenases Solvent Solubilization (e.g., DMSO)

Caption: Mechanism of the MTT cell viability assay.

1.2. Experimental Protocol

  • Cell Seeding: Seed human cancer cells (e.g., HepG-2, PC-3, HCT-116[8]) in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8][11]

  • Compound Preparation: Prepare a stock solution of each pyrazolone derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions of each test compound in a serum-free medium.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8][11]

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][11]

1.3. Data Presentation

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. Data should be summarized in a table for clear comparison.

Table 1: Cytotoxicity of Pyrazolone Derivatives Against Human Cancer Cell Lines

Compound IC₅₀ (µM) vs. HepG-2 IC₅₀ (µM) vs. PC-3 IC₅₀ (µM) vs. HCT-116
Derivative 1 15.2 ± 1.8 22.5 ± 2.1 18.9 ± 1.5
Derivative 2 > 100 > 100 > 100
Derivative 3 8.7 ± 0.9 12.4 ± 1.3 10.1 ± 1.1
Doxorubicin 0.9 ± 0.1 1.2 ± 0.2 1.1 ± 0.1

Data are presented as mean ± SD from three independent experiments and are illustrative.

Protocol: In Vitro Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)

This protocol evaluates the ability of the pyrazolone derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which is a key mechanism for anti-inflammatory drugs.[13]

2.1. Principle

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[14] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[14] This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. A reduction in color development indicates inhibition of COX activity.

COX_Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation COX COX-1 / COX-2 (Cyclooxygenase Activity) COX->AA Catalyzes PEROX COX-1 / COX-2 (Peroxidase Activity) PEROX->PGG2 Catalyzes Inhibitor Pyrazolone Derivative (NSAID) Inhibitor->COX Inhibits

Caption: Arachidonic acid cascade and the inhibitory action of NSAIDs on COX enzymes.

2.2. Experimental Protocol

(Based on commercially available colorimetric inhibitor screening kits)

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Preparation: Dissolve test compounds in DMSO and prepare 10X serial dilutions in assay buffer.[15]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of the test compound dilution (or appropriate control).

    • 10 µL of either COX-1 or COX-2 enzyme solution.[16]

  • Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes.[14]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Color Development: Immediately add 10 µL of a colorimetric substrate solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes. Measure the absorbance at the appropriate wavelength (e.g., 590 nm or 632 nm[16]) using a plate reader.

2.3. Data Presentation

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for the COX-2 enzyme.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolone Derivatives

Compound IC₅₀ COX-1 (nM) IC₅₀ COX-2 (nM) Selectivity Index (SI)
Derivative 1 885.6 39.4 22.47
Derivative 2 950.2 61.2 15.52
Derivative 3 > 1000 250.8 -
Celecoxib 1500 15 100

Data are presented as mean from three independent experiments and are illustrative, based on values for similar pyrazole derivatives.[17]

Protocol: In Vitro Antioxidant Screening (DPPH Radical Scavenging Assay)

This protocol is a rapid and reliable method to evaluate the free radical scavenging (antioxidant) capacity of the pyrazolone derivatives.[4][18]

3.1. Principle

DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep purple in color and has a strong absorbance around 517 nm.[19][20] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is neutralized to its reduced form, DPPH-H, which is yellow.[19] This color change leads to a decrease in absorbance, which is proportional to the radical scavenging activity of the compound.[19]

DPPH_Assay DPPH_Radical DPPH• (Purple Radical) DPPH_Neutral DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_Neutral H• transfer Antioxidant_Radical Pyrazolone• (Oxidized) DPPH_Radical->Antioxidant_Radical H• transfer Antioxidant Pyrazolone-H (Antioxidant) Antioxidant->DPPH_Neutral H• transfer Antioxidant->Antioxidant_Radical H• transfer Measure Measure Decrease in Absorbance (~517 nm) DPPH_Neutral->Measure Results in

Caption: Principle of the DPPH free radical scavenging assay.

3.2. Experimental Protocol

  • DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[19] The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the pyrazolone derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution. Make serial dilutions to obtain various test concentrations.

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to initiate the reaction.[19]

  • Controls: Prepare a negative control (100 µL solvent + 100 µL DPPH solution) and a positive control (e.g., Ascorbic acid or Trolox at various concentrations).[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][20]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]

3.3. Data Presentation

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The results are presented as IC₅₀ or EC₅₀ values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Activity of Pyrazolone Derivatives

Compound IC₅₀ (µM)
Derivative 1 4.5 ± 0.3
Derivative 2 2.6 ± 0.2
Derivative 3 7.8 ± 0.5
Ascorbic Acid 5.1 ± 0.4

Data are presented as mean ± SD from three independent experiments and are illustrative, based on values for similar pyrazolone derivatives.[4]

References

Application Notes and Protocols for the Quantification of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in both bulk pharmaceutical substances and biological matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options based on the required sensitivity and sample complexity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.

Experimental Protocol

1.1. Instrumentation A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

1.2. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water (for MS compatibility, 0.1% Formic acid can be used)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the analyte (typically in the range of 210-280 nm for pyrazolone derivatives)

1.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 50 µg/mL using the mobile phase as the diluent.

  • Sample Preparation (Bulk Drug): Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • Sample Preparation (Formulation): Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.

1.5. Method Validation The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Typical validation parameters for similar compounds are presented below.

Quantitative Data Summary (Representative)

Validation ParameterTypical Performance
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

HPLC-UV Quantification Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, especially in complex biological matrices such as plasma or serum.

Experimental Protocol

2.1. Instrumentation A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human or animal plasma/serum

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

2.3. LC-MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for analyte retention and separation from matrix components. A typical starting point is a fast gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte. Precursor ion [M+H]⁺ and at least two product ions should be optimized for collision energy.

2.4. Sample Preparation (Protein Precipitation) Protein precipitation is a common and effective method for extracting small molecules from plasma or serum.[2][3]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50, Mobile Phase A: Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

2.5. Method Validation The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation.

Quantitative Data Summary (Representative)

Validation ParameterTypical Performance
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)85% - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ionization ESI lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection chromatogram_integration Chromatogram Integration ms_detection->chromatogram_integration ratio_calculation Analyte/IS Ratio Calculation chromatogram_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

LC-MS/MS Quantification Workflow

References

High-Throughput Screening Assays for Pyrazolone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a versatile class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] High-throughput screening (HTS) of pyrazolone libraries is a critical strategy for identifying novel hit compounds against a wide array of therapeutic targets.[1] These compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective agents.[1][2] This document provides detailed application notes and experimental protocols for utilizing pyrazolone derivatives in HTS campaigns, with a focus on key therapeutic areas where they have shown considerable promise.

Data Presentation: Efficacy of Pyrazolone Derivatives in Various Screening Assays

The following tables summarize quantitative data from various studies, showcasing the potency and efficacy of pyrazolone derivatives against different biological targets.

Table 1: Anticancer Activity of Pyrazolone Derivatives [1]

Compound IDCell LineIC50 (µM)Target/Pathway
Compound 4HCT-1167.67 ± 0.5YAP/TEAD (Hippo Signaling)
Compound 4HepG-25.85 ± 0.4YAP/TEAD (Hippo Signaling)
Compound 4MCF-76.97 ± 0.5YAP/TEAD (Hippo Signaling)
Sorafenib (Ref.)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor
Sorafenib (Ref.)HepG-29.18 ± 0.6Multiple Kinase Inhibitor
Sorafenib (Ref.)MCF-77.26 ± 0.3Multiple Kinase Inhibitor

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition) [1]

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
Compound 6bCOX-1 Inhibition>100>400
Compound 6bCOX-2 Inhibition0.25
Compound 9bCOX-1 Inhibition>100>333
Compound 9bCOX-2 Inhibition0.30
Celecoxib (Ref.)COX-1 Inhibition15375
Celecoxib (Ref.)COX-2 Inhibition0.04

Table 3: Antimicrobial Activity of Pyrazolone Derivatives [1]

Compound IDOrganismZone of Inhibition (mm)MIC (µg/mL)
Pyrazolone Derivative 12S. aureus18125
Pyrazolone Derivative 12E. coli16250
Pyrazolone Derivative 13S. aureus2062.5
Pyrazolone Derivative 13E. coli18125
Ciprofloxacin (Ref.)S. aureus251
Ciprofloxacin (Ref.)E. coli280.5

Table 4: Representative HTS Campaign Data for an N-(Pyrazol-3-yl)benzamide Library Against Aurora Kinase A [3]

MetricValueNotes
Total Compounds Screened10,000N-(pyrazol-3-yl)benzamide library
Screening Concentration10 µMSingle-dose primary screen
Assay Format384-well plate, Biochemical TR-FRETHomogeneous, fluorescence-based
Primary Hit Rate2.5%250 compounds
Confirmed Hit Rate1.2%120 compounds after dose-response
Potent Hits (IC50 < 1 µM)0.3%30 compounds
Selective Hits (vs. Aurora B)0.1%10 compounds (>10-fold selectivity)
Z'-factor (average)0.78Indicates excellent assay quality

Key Experiments and Signaling Pathways

Pyrazolone derivatives have been successfully screened against a variety of targets. Two particularly relevant areas for HTS are in the fields of cancer and neurodegenerative disease.[1]

Modulation of the Hippo Signaling Pathway in Cancer

Recent studies have identified pyrazolone derivatives as inhibitors of the YAP/TEAD protein-protein interaction, which is a critical downstream event in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in the development of various cancers.[1] Targeting the YAP/TEAD interaction with small molecules like pyrazolone derivatives presents a promising therapeutic strategy.[1]

G cluster_0 Hippo Signaling Pathway Upstream_Signals Upstream Signals (e.g., Cell Density) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade Activates YAP YAP (Phosphorylated & Inactive) Hippo_Kinase_Cascade->YAP Phosphorylates YAP_Active YAP (Active) TEAD TEAD YAP_Active->TEAD Binds to Target_Gene_Expression Target Gene Expression (Cell Proliferation, Anti-apoptosis) TEAD->Target_Gene_Expression Promotes Pyrazolone_Compound Pyrazolone Compound Pyrazolone_Compound->TEAD Inhibits Interaction

Inhibition of YAP/TEAD interaction by pyrazolone derivatives.
Inhibition of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)

A cell-based HTS assay targeting the aggregation of mutant Cu/Zn superoxide dismutase 1 (SOD1), a key pathological hallmark of some forms of ALS, has been used to identify active pyrazolone analogues.[1] This assay enables the identification of compounds that can prevent or reduce the formation of toxic protein aggregates.[1]

G cluster_workflow High-Content Screening Workflow Start Seed HEK293 cells expressing mutant SOD1-YFP Add_Compounds Add Pyrazolone Library Compounds Start->Add_Compounds Induce_Aggregation Induce Aggregation (e.g., with proteasome inhibitor) Add_Compounds->Induce_Aggregation Stain_Image Stain Nuclei (Hoechst) & Acquire Images Induce_Aggregation->Stain_Image Analyze Image Analysis: Quantify Aggregates per Cell Stain_Image->Analyze Hit_ID Identify Hits: Significant Reduction in Aggregation Analyze->Hit_ID

High-content screening workflow for SOD1 aggregation inhibitors.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for Hippo Pathway (YAP/TEAD) Inhibition

This assay is designed to identify compounds that inhibit the interaction between YAP and TEAD, leading to a decrease in the expression of a luciferase reporter gene.

Materials and Reagents:

  • HEK293T cells

  • TEAD luciferase reporter plasmid and a control plasmid (e.g., Renilla)

  • Transfection reagent

  • Pyrazolone derivative library dissolved in DMSO

  • Dual-luciferase assay kit

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[1]

  • Transfection: Co-transfect the cells with the TEAD luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer’s instructions. Incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Replace the medium in the wells with the compound-containing medium. Include appropriate vehicle controls (DMSO). Incubate for an additional 24 hours.[1]

  • Luciferase Assay: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[1] Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate IC50 values.

Protocol 2: High-Content Screening for Inhibitors of Mutant SOD1 Aggregation

This cell-based assay identifies compounds that inhibit the formation of mutant SOD1 aggregates.[1]

Materials and Reagents:

  • HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A)[1]

  • Pyrazolone derivative library dissolved in DMSO[1]

  • Proteasome inhibitor (e.g., ALLN or MG132)[1]

  • Hoechst 33342 nuclear stain[1]

  • 384-well clear-bottom imaging plates[1]

  • High-content imaging system and analysis software[1]

Procedure:

  • Cell Seeding: Culture HEK293-SOD1-YFP cells to ~80% confluency. Trypsinize and resuspend cells in fresh culture medium. Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL. Incubate the plate at 37°C in a 5% CO2 incubator overnight.[1]

  • Compound Addition: Prepare a working stock of the pyrazolone library compounds in culture medium, ensuring the final DMSO concentration does not exceed 0.5%. Using a liquid handler, add 10 µL of the compound solution to each well (e.g., for a final concentration of 10 µM). Include positive (no compound) and negative (no inducer) controls. Incubate the plate for 24 hours at 37°C.[1]

  • Induction of Aggregation: Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium. Add 10 µL of the inducer solution to all wells except the negative controls. Incubate the plate for an additional 24 hours at 37°C.[1]

  • Staining and Imaging: Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[1] Acquire images of each well using a high-content imaging system with appropriate filters for YFP and Hoechst.[1]

  • Image Analysis: Use image analysis software to identify and count the number of nuclei (Hoechst channel). In the YFP channel, identify and quantify the number and intensity of fluorescent aggregates within the cytoplasm. Normalize the aggregate count to the number of cells in each well.[1]

  • Hit Identification: Compounds that cause a statistically significant reduction in the number or intensity of SOD1-YFP aggregates compared to the positive control are identified as hits.[1]

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for HTS due to their high sensitivity and homogeneous format.[4] This protocol provides a general guideline for screening pyrazolone derivatives as kinase inhibitors.

Materials and Reagents:

  • Target kinase

  • Biotinylated substrate

  • ATP

  • Pyrazolone derivative library in DMSO

  • HTRF KinEASE™ kit (or similar) containing:

    • Europium cryptate-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

  • Assay buffer

  • 384-well low-volume white plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase, biotinylated substrate, and pyrazolone compounds to their final desired concentrations in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazolone derivative (or control) in DMSO to the assay wells.[4]

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[4]

    • Add 2 µL of the substrate solution.[4]

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.[4]

    • Seal the plate and incubate at room temperature for a time determined by the kinase activity (e.g., 60 minutes).[4]

    • Stop the reaction and detect the signal by adding 10 µL of the detection mixture (Europium cryptate-labeled antibody and Streptavidin-XL665).

    • Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.[3]

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the percent inhibition for each compound and calculate IC50 values for the confirmed hits.

Protocol 4: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4]

Materials and Reagents:

  • Target kinase and substrate

  • ATP

  • Pyrazolone derivative library

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazolone derivative (or control) in the appropriate buffer to the assay wells.[4]

    • Add 2.5 µL of the kinase and substrate mixture.[4]

    • Initiate the reaction by adding 5 µL of ATP solution.[4]

    • Incubate for the desired time at room temperature.[4]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

    • Measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent kinase inhibition for each compound relative to controls and determine IC50 values for active compounds.

G cluster_0 Biochemical Kinase Assay Logic Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate + Substrate + ATP Substrate Substrate ATP ATP ADP ADP ATP->ADP Signal_Detection Signal Detection (HTRF or Luminescence) Phosphorylated_Substrate->Signal_Detection ADP->Signal_Detection Pyrazolone_Inhibitor Pyrazolone Inhibitor Pyrazolone_Inhibitor->Kinase Inhibits

Logic diagram for biochemical kinase inhibition assays.

References

Application Notes & Protocols: Development of Novel Pyrazolone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of novel pyrazolone-based inhibitors. The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These notes outline key signaling pathways targeted by pyrazolone inhibitors, present quantitative data for recently developed compounds, and provide detailed experimental protocols for their synthesis and evaluation.

Overview of Pyrazolone-Based Inhibitors and Key Targets

Pyrazolone derivatives are a versatile class of heterocyclic compounds extensively explored for their therapeutic potential.[4] Their unique structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target a variety of biological molecules with high potency and selectivity.[5] Key areas of investigation include their role as inhibitors of protein kinases, which are crucial regulators of cellular processes, and other enzymes involved in disease progression.

Commonly Targeted Signaling Pathways:

  • PI3K/AKT/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and metabolism.[6] Pyrazolone derivatives have been developed as potent PI3K inhibitors, demonstrating significant cytotoxicity against cancer cell lines like MCF7.[5]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Certain pyrazolone compounds have shown inhibitory activity on this pathway, making them promising anticancer candidates.[5]

  • TGF-β Signaling Pathway: Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. Pyrazolone-based inhibitors have been designed to target the TGFβR1 kinase, a key component of this pathway.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a major strategy in cancer therapy. Numerous pyrazolone derivatives have been synthesized and identified as potent CDK inhibitors.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels required for tumor growth. Pyrazolone-based compounds have been developed as effective VEGFR-2 inhibitors.[5][8]

Below are diagrams illustrating a general experimental workflow and key signaling pathways that can be targeted by pyrazolone-based inhibitors.

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Optimization start Lead Identification (Scaffold Hopping, HTS) synthesis Chemical Synthesis (e.g., One-Pot Reaction) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme/Kinase Inhibition) characterization->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Pathway Analysis) in_vitro->cell_based adme ADME/Tox Screening cell_based->adme sar SAR Studies adme->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design candidate Candidate Selection optimization->candidate G cluster_PI3K PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolone Inhibitor Inhibitor->PI3K G cluster_TGF TGF-β Signaling Pathway TGFB TGF-β Ligand ReceptorII TGFβRII TGFB->ReceptorII ReceptorI TGFβRI (ALK5) ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Transcription Inhibitor Pyrazolone Inhibitor Inhibitor->ReceptorI

References

Application Notes and Protocols for CAS 18048-64-1 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS Number: 18048-64-1

Introduction

This compound (CAS 18048-64-1) is a pyrazolone derivative that serves as a critical starting material and key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] Its primary application in medicinal chemistry is as a building block in the manufacturing of Eltrombopag, a thrombopoietin receptor agonist.[1][2][5] Eltrombopag is used to treat thrombocytopenia (low platelet counts) in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C-associated thrombocytopenia, and severe aplastic anemia.[6] The pyrazolone scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including analgesic, anti-inflammatory, and anticancer properties.[7]

While CAS 18048-64-1 is principally used as a synthetic intermediate, understanding its properties and synthesis is crucial for drug development professionals involved in the production of Eltrombopag and the exploration of new pyrazolone-based therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol [1]
AppearanceWhite to off-white or orange solid[8]
Melting Point116-119 °C
Boiling Point390.1 °C at 760 mmHg
Density1.13 g/cm³

Application in API Synthesis: Eltrombopag

The principal application of CAS 18048-64-1 in medicinal chemistry is its role as a key intermediate in the synthesis of Eltrombopag.[1][2][5] The synthesis of Eltrombopag involves the condensation of this compound with 2-bromo-3'-nitro-biphenyl-4-carboxylic acid, followed by reduction of the nitro group and subsequent olamine salt formation.

Experimental Protocol: Synthesis of this compound

A common synthetic route to prepare this compound involves the condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.[6]

Materials:

  • 3,4-Dimethylphenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Absolute ethanol

  • Sodium ethoxide

  • Ethyl acetate

  • Water

  • Methyl tert-butyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel at room temperature, combine 100g (578 mmol) of 3,4-dimethylphenylhydrazine hydrochloride with 600 mL of absolute ethanol.

  • Slowly add 62.8g (923 mmol) of sodium ethoxide in portions while stirring. Continue stirring for 1 hour until all solids have dissolved.[6]

  • Increase the temperature of the reaction mixture to 40°C.

  • Slowly add 84g (646 mmol) of ethyl acetoacetate dropwise to the reaction mixture. Stir for an additional 30 minutes.[6]

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • After the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure to yield a brown viscous liquid.[6]

  • Add 300 mL of ethyl acetate and 300 mL of water to the residue. Stir thoroughly and perform a liquid-liquid extraction.

  • Separate the organic phase (ethyl acetate) and dry it over anhydrous sodium sulfate.[6]

  • Remove the ethyl acetate under reduced pressure to obtain a light-yellow oily solid.[6]

  • Add 400 mL of methyl tert-butyl ether to disperse the solid.

  • Filter the mixture and wash the filter cake with methyl tert-butyl ether.

  • Air-dry the resulting solid to obtain this compound as a white powder.[6]

Synthesis_of_CAS_18048_64_1 cluster_reactants Reactants cluster_reagents Reagents & Solvents 3,4-Dimethylphenylhydrazine_HCl 3,4-Dimethylphenylhydrazine Hydrochloride Reaction Condensation (Reflux, 24h) 3,4-Dimethylphenylhydrazine_HCl->Reaction Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Reaction Ethanol Ethanol Ethanol->Reaction Product 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one (CAS 18048-64-1) Reaction->Product

Caption: Synthetic scheme for this compound.

Role in Eltrombopag Synthesis Workflow

The following diagram illustrates the logical flow of how CAS 18048-64-1 is utilized in the broader synthesis of Eltrombopag.

Eltrombopag_Synthesis_Workflow Start Starting Materials Intermediate_1 CAS 18048-64-1 (1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one) Start->Intermediate_1 Intermediate_2 2-bromo-3'-nitro-biphenyl- 4-carboxylic acid Start->Intermediate_2 Condensation Condensation Reaction Intermediate_1->Condensation Intermediate_2->Condensation Eltrombopag_Precursor Eltrombopag Nitro Precursor Condensation->Eltrombopag_Precursor Reduction Nitro Group Reduction Eltrombopag_Precursor->Reduction Eltrombopag_Free_Base Eltrombopag (Free Base) Reduction->Eltrombopag_Free_Base Salt_Formation Olamine Salt Formation Eltrombopag_Free_Base->Salt_Formation Final_Product Eltrombopag Olamine (API) Salt_Formation->Final_Product

Caption: Workflow illustrating the use of CAS 18048-64-1 in Eltrombopag synthesis.

Toxicological Information

Preliminary toxicological data for this compound indicates potential hazards that should be considered during its handling and use in research and manufacturing.

Hazard StatementDescription
H302Harmful if swallowed.[9]
H317May cause an allergic skin reaction.[8]
H373May cause damage to organs through prolonged or repeated exposure.[8]
H400Very toxic to aquatic life.[8]
H410Very toxic to aquatic life with long lasting effects.[8]

Due to its potential as a skin sensitizer, appropriate personal protective equipment, including gloves and protective clothing, should be used when handling this compound. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

This compound (CAS 18048-64-1) is a vital intermediate in pharmaceutical synthesis, particularly for the production of the thrombopoietin receptor agonist, Eltrombopag. While direct therapeutic applications of this compound have not been identified, its role as a key building block underscores its importance in medicinal chemistry. The provided synthetic protocol and toxicological information are essential for researchers and drug development professionals working with this compound. Further research into the biological activities of this and related pyrazolone derivatives could potentially unveil novel therapeutic applications.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and an overview of their potential applications in drug discovery, particularly as anticancer agents.

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The reactivity of the methylene group at the C4 position of the pyrazolone ring allows for various chemical modifications, making it an excellent scaffold for generating diverse molecular libraries for drug screening.

This document focuses on the derivatization of this compound. Key synthetic transformations such as the Knoevenagel condensation and the Mannich reaction are detailed, providing a basis for the synthesis of novel compounds for further biological evaluation.

Synthesis of Starting Material

The starting material, this compound, can be synthesized via the condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.

Experimental Protocol: Synthesis of this compound [3]

  • In a round-bottom flask, suspend 3,4-dimethylphenylhydrazine hydrochloride (100 g, 578 mmol) in absolute ethanol (600 ml) at room temperature.

  • Add sodium ethoxide (62.8 g, 923 mmol) in portions while stirring. Continue stirring for 1 hour until all solids are dissolved.

  • Increase the temperature to 40°C and slowly add ethyl acetoacetate (84 g, 646 mmol) dropwise. Stir for an additional 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure.

  • To the resulting viscous liquid, add ethyl acetate (300 ml) and water (300 ml). Stir, separate the layers, and collect the ethyl acetate phase.

  • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a light yellow oily solid.

  • Add methyl tert-butyl ether (400 ml) to the solid to form a dispersion.

  • Filter the solid, wash the filter cake with methyl tert-butyl ether, and air dry to obtain the final product as a white powder.

Derivatization at the C4 Position

The active methylene group at the C4 position of the pyrazolone ring is the primary site for derivatization. Below are protocols for two common and versatile reactions.

Knoevenagel Condensation for the Synthesis of 4-Arylmethylene Derivatives

The Knoevenagel condensation of this compound with various aromatic aldehydes yields 4-arylmethylene derivatives. These compounds can be further reacted to form bis(pyrazol-5-ol) derivatives, which have shown significant antioxidant and anticancer activities.[4][5]

Experimental Protocol: Synthesis of 4,4'-(Arylmethylene)bis(1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ols) (Adapted from[4])

  • In a suitable flask, dissolve the desired aromatic aldehyde (0.4 mmol) and this compound (0.8 mmol) in 4 mL of 70% ethanol at room temperature.

  • Add 40.2 µL of 1 M sodium acetate solution to the mixture.

  • Stir the reaction mixture at room temperature until completion (monitoring by TLC is recommended, typically a few hours).

  • Upon completion, add water to adjust the ethanol concentration to 50%.

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.

Data Presentation: Yields of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

The following table summarizes yields for analogous compounds synthesized from 1-phenyl-3-methyl-pyrazol-5-one, which are expected to be comparable for derivatives of this compound.

Aldehyde SubstituentYield (%)Melting Point (°C)Reference
Phenyl97159.5–161.1[4]
3-Nitrophenyl95150.7–152.0[4]
3-Hydroxyphenyl98165.0–167.0[4]
3-Hydroxy-4-methoxyphenyl91200.0–202.0[4]
4-Methoxyphenyl92176.0–177.0[4]
Mannich Reaction for the Synthesis of Aminomethyl Derivatives

The Mannich reaction introduces a dimethylaminomethyl group at the C4 position, creating Mannich bases that can serve as intermediates for further synthesis or be evaluated for their own biological activity.[6]

Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Adapted from[7])

  • To a solution of this compound in ethanol, add dimethylamine hydrochloride and formaldehyde (in a 1:1:1 molar ratio).

  • Reflux the mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activity: Anticancer Potential

Derivatives of 1-aryl-3-methyl-pyrazol-5(4H)-one have demonstrated significant cytotoxic activity against various human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of Pyrazolone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various pyrazolone derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
4,4'-((3,4,5-Trimethoxyphenyl)methylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol)RKO (Colon Carcinoma)9.9 ± 1.1[4]
4-[(Indol-3-yl)-(4-nitrophenyl)methyl]-1-phenyl-3-methyl-5-pyrazoloneMCF-7 (Breast Cancer)21.8 µg/mL (at 48h)[8]
3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivativeHCT-116 (Colon Cancer)-[9]
3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivativeHepG2 (Liver Cancer)-[9]
3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivativeMCF-7 (Breast Cancer)-[9]

Visualizations

Synthetic Workflows

Synthesis_Workflows cluster_knoevenagel Knoevenagel Condensation cluster_mannich Mannich Reaction start_k 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one intermediate 4-Arylmethylene Derivative start_k->intermediate + R-CHO NaOAc, EtOH aldehyde Aromatic Aldehyde (R-CHO) bis_pyrazol 4,4'-(Arylmethylene)bis (pyrazol-5-ol) intermediate->bis_pyrazol + Pyrazolone start_m 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one mannich_base 4-((Dimethylamino)methyl) Derivative start_m->mannich_base + Reagents Reflux reagents_m Dimethylamine HCl + Formaldehyde

Caption: Synthetic routes for derivatization of the pyrazolone core.

Proposed Signaling Pathway for Anticancer Activity

Some bis(pyrazol-5-ol) derivatives have been shown to induce p53-mediated apoptosis in cancer cells.[4]

Apoptosis_Pathway derivative Bis(pyrazol-5-ol) Derivative stress Cellular Stress (e.g., DNA Damage) derivative->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptosis pathway induced by pyrazolone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and well-established method is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a β-ketoester, ethyl acetoacetate, with 3,4-dimethylphenylhydrazine or its hydrochloride salt. The reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone product.[1][2]

Q2: My reaction is resulting in a low yield. What are the potential causes?

Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either the 3,4-dimethylphenylhydrazine hydrochloride or ethyl acetoacetate can lead to side reactions and reduce the yield.[1] Hydrazine derivatives can also degrade over time.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: Formation of unwanted byproducts can consume the starting materials and lower the yield of the desired product.[1]

  • Loss during Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps.

Q3: The reaction mixture has turned a dark color. Is this normal and how can I prevent it?

Discoloration, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like 3,4-dimethylphenylhydrazine hydrochloride.[1][4] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To minimize this:

  • Use a Mild Base: If using the hydrochloride salt of the hydrazine, the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1][3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative processes that may lead to colored impurities.[3]

  • Purification: Most colored impurities can be removed during the workup and purification steps, such as by washing the crude product with a suitable solvent or through recrystallization.[1][3]

Q4: What is the role of sodium ethoxide in the synthesis?

When 3,4-dimethylphenylhydrazine hydrochloride is used as a starting material, a base is required to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction. Sodium ethoxide is a strong base commonly used for this purpose in an ethanol solvent system.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Impure Starting Materials - Ensure the purity of 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate using techniques like NMR or melting point analysis. - Use freshly opened or purified hydrazine derivative, as they can degrade upon storage.[1]
Incorrect Stoichiometry - Carefully check the molar ratios of the reactants. A slight excess of the hydrazine (around 1.1 equivalents) can sometimes drive the reaction to completion.[1]
Suboptimal Temperature - If the reaction is sluggish, consider increasing the temperature. Refluxing in ethanol is a common condition for this synthesis.
Inadequate Reaction Time - Monitor the reaction using TLC to ensure it has gone to completion before workup.[1]
Inefficient Mixing - Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture.
Product Loss During Workup - Minimize the number of transfer steps. - During extraction, ensure complete separation of the organic and aqueous layers. - Be cautious during recrystallization to avoid using an excessive amount of solvent, which can lead to product loss in the mother liquor.[5]
Issue 2: Product Purity Issues (e.g., discoloration, presence of impurities)
Potential Cause Troubleshooting Steps
Formation of Colored Impurities - If using 3,4-dimethylphenylhydrazine hydrochloride, add one equivalent of a mild base like sodium acetate to neutralize the acid.[1][3] - Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3]
Incomplete Reaction - As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. Unreacted starting materials will be impurities in the final product.
Side Reactions - Optimize the reaction temperature; sometimes lower temperatures can reduce the formation of side products.
Ineffective Purification - For purification, recrystallization from a suitable solvent like ethanol is often effective.[6] - If recrystallization is insufficient, consider column chromatography on silica gel.[1] - Washing the crude product with a non-polar solvent may help remove some colored impurities before further purification.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the target molecule.

Materials:

  • 3,4-Dimethylphenylhydrazine hydrochloride

  • Sodium ethoxide

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether

Procedure:

  • In a reaction vessel, combine 3,4-dimethylphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol.

  • At room temperature, add sodium ethoxide (1.6 eq) in portions and stir for 1 hour until all solids are dissolved.

  • Increase the temperature to 40°C and slowly add ethyl acetoacetate (1.1 eq) dropwise.

  • After the addition is complete, stir for an additional 30 minutes.

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress by TLC until the starting material is no longer observed.

  • After the reaction is complete, cool the mixture and remove the majority of the ethanol under reduced pressure.

  • To the resulting residue, add ethyl acetate and water. Stir well and perform a liquid-liquid extraction.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the ethyl acetate under reduced pressure to obtain the crude product as an oily solid.

  • Add methyl tert-butyl ether to the crude product to induce precipitation.

  • Filter the solid, wash the filter cake with methyl tert-butyl ether, and air-dry to obtain the final product.

Data Presentation

Table 1: Reactant Stoichiometry and Yield
3,4-Dimethylphenylhydrazine HCl (eq) Sodium Ethoxide (eq) Ethyl Acetoacetate (eq) Reported Yield
1.01.61.12~78%

Note: This data is based on a specific reported synthesis and yields may vary depending on the exact reaction conditions and scale.

Table 2: Troubleshooting Guide Summary
Problem Key Areas to Investigate Recommended Actions
Low Yield Purity of reactants, stoichiometry, reaction time, temperature, workup procedure.Verify reactant purity, optimize stoichiometry, monitor reaction with TLC, adjust temperature, refine purification technique.
Product Discoloration Acidity of reaction medium, oxidation.Add a mild base (e.g., sodium acetate), run the reaction under an inert atmosphere.
Impure Product Incomplete reaction, side reactions, inefficient purification.Ensure complete reaction via TLC monitoring, optimize reaction conditions to minimize side products, employ appropriate purification methods (recrystallization, chromatography).

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 3,4-Dimethylphenylhydrazine HCl and Ethanol B Add Sodium Ethoxide A->B C Add Ethyl Acetoacetate at 40°C B->C D Reflux for 24h (Monitor by TLC) C->D E Remove Ethanol (Reduced Pressure) D->E F Add Ethyl Acetate and Water E->F G Extract and Dry Organic Layer F->G H Remove Ethyl Acetate G->H I Precipitate with MTBE H->I J Filter and Dry Product I->J troubleshooting_yield start Low Yield Observed purity Check Purity of Starting Materials start->purity stoichiometry Verify Stoichiometry purity->stoichiometry [Pure] impure Use Purified Reagents purity->impure [Impure] conditions Optimize Reaction Conditions stoichiometry->conditions [Correct] adjust_stoich Adjust Molar Ratios stoichiometry->adjust_stoich [Incorrect] workup Review Workup & Purification conditions->workup [Optimized] adjust_cond Modify Temp/Time/Solvent conditions->adjust_cond [Suboptimal] refine_workup Refine Purification Technique workup->refine_workup

References

Technical Support Center: Purification of 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Ensure slow cooling of the solution.
Low recovery yield - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus to prevent premature crystallization. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Colored impurities in the final product - Presence of colored byproducts from the reaction. - Oxidation of starting materials or product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may slightly reduce yield. - Perform a second recrystallization.
No crystal formation upon cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from impurities - Inappropriate solvent system (eluent). - Column overloading. - Uneven packing of the stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common system is a gradient of ethyl acetate in hexanes. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles or cracks.
Product is not eluting from the column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture.
Product elutes too quickly with impurities The eluent is too polar.- Decrease the polarity of the eluent. For instance, start with a lower percentage of ethyl acetate in the ethyl acetate/hexanes mixture.
Streaking or tailing of the product band - The compound is interacting too strongly with the silica gel. - The compound is degrading on the silica gel.- Add a small amount of a polar solvent like methanol to the eluent. - Consider deactivating the silica gel by adding a small amount of triethylamine (~0.1-1%) to the eluent, especially if the compound is basic.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one?

A1: Common impurities include unreacted starting materials such as 3,4-dimethylphenylhydrazine and ethyl acetoacetate. Side products can also form, for instance, from the oxidation of the 3,4-dimethylphenylhydrazine starting material. In some cases, regioisomers or products of incomplete cyclization may also be present.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A mixture of isopropanol and water has been shown to be effective for the recrystallization of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, leading to increased purity.[1] Ethanol or a mixture of ethanol and ethyl acetate are also commonly used for recrystallizing pyrazolone derivatives.[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product should show a single spot with the same Rf value.

Q4: My purified product is a beige or off-white powder. Is this normal?

A4: The pure compound is typically described as a white to off-white crystalline powder. A distinct color may indicate the presence of persistent impurities. Further purification by recrystallization with activated charcoal or another round of column chromatography may be necessary to obtain a purer, whiter product.

Q5: What analytical techniques are best for confirming the purity and identity of the final product?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol describes a method for purifying 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one in a minimal amount of hot isopropanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the isopropanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the target compound using silica gel column chromatography.

  • Column Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system, such as 10% ethyl acetate in hexanes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check structure_verification Structure Verification (NMR, MS) purity_check->structure_verification final_product Pure Product structure_verification->final_product

Caption: General experimental workflow for the purification and analysis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution solution1 Change Solvent / Slow Cooling oiling_out->solution1 solution2 Minimize Solvent / Recrystallize Mother Liquor low_yield->solution2 solution3 Use Activated Charcoal colored_product->solution3 solution4 Optimize Eluent via TLC poor_separation->solution4 solution5 Increase Eluent Polarity no_elution->solution5

Caption: A troubleshooting decision tree for common purification challenges.

References

stability issues with 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of pyrazolone derivatives like this compound in solution is influenced by several factors. These include the pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2][3] The pyrazole ring is generally robust, but the overall stability is dictated by its substituents and the conditions it is subjected to.[1]

Q2: In which common laboratory solvents is this compound most stable?

While specific data for this exact molecule is not extensively published, pyrazole derivatives generally exhibit good stability in common organic solvents such as DMSO and ethanol when stored under appropriate conditions (e.g., protected from light, at low temperatures).[4] Aqueous solutions, especially at non-neutral pH, may present greater stability challenges.[1][5]

Q3: My solution of this compound is changing color. What could be the cause?

A change in color often indicates degradation of the compound. This could be triggered by exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to perform analytical tests, such as HPLC, to identify potential degradation products and assess the purity of the solution.[1]

Q4: How can I mitigate the degradation of this compound during my experiments?

To minimize degradation, it is advisable to prepare fresh solutions whenever possible. If solutions need to be stored, they should be kept at a low temperature (e.g., -20°C or -80°C), protected from light by using amber vials or covering the container with aluminum foil, and purged with an inert gas like nitrogen or argon to prevent oxidation.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms: You are observing high variability in your experimental results when using solutions of this compound that are not freshly prepared.

Possible Cause: The compound may be degrading in your assay medium over the course of the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

  • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by HPLC to quantify the remaining parent compound.

  • Control for Temperature and Light: Ensure that your experimental setup minimizes exposure to high temperatures and direct light.

Issue 2: Appearance of Unexpected Peaks in Chromatography

Symptoms: When analyzing your sample containing this compound by HPLC or LC-MS, you notice additional peaks that were not present in a freshly prepared standard.

Possible Cause: The compound is degrading under the storage or experimental conditions, leading to the formation of one or more degradation products.

Troubleshooting Steps:

  • Conduct Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies.[2][3] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][6] This can help in identifying the unknown peaks.

  • Optimize Storage Conditions: Based on the results of the forced degradation studies, adjust your storage conditions to minimize the degradation pathway that is most prevalent. For example, if the compound is sensitive to acid, ensure your solutions are maintained at a neutral pH.

  • Use a Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the parent compound from all potential degradation products.[1]

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound based on the general behavior of pyrazolone derivatives. This data is for illustrative purposes to guide experimental design.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours

SolventCondition% Recovery of Parent Compound
DMSODark>99%
EthanolDark>98%
AcetonitrileDark>98%
PBS (pH 7.4)Dark~95%
PBS (pH 7.4)Light~85%

Table 2: Stability in Aqueous Solution (PBS, pH 7.4) under Various Conditions for 48 hours

ConditionTemperature% Recovery of Parent Compound
Dark4°C>97%
Dark25°C~90%
Light25°C~75%
Dark37°C~80%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.[1][3][6]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours before HPLC analysis.

  • Thermal Degradation: Place a sample of the solid compound and 2 mL of the stock solution in an oven at 80°C for 48 hours. Allow to cool before preparing for HPLC analysis.

  • Photolytic Degradation: Expose a sample of the solid compound and 2 mL of the stock solution to a light source according to ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an untreated control solution.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., at its λmax).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data degradation_pathway cluster_products Potential Degradation Products parent 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one hydrolysis_prod Hydrolytic Products (e.g., ring opening) parent->hydrolysis_prod Acid/Base Hydrolysis oxidative_prod Oxidative Products (e.g., N-oxides) parent->oxidative_prod Oxidation (H₂O₂) photo_prod Photolytic Products (e.g., dimers) parent->photo_prod Light (UV/Vis)

References

overcoming poor solubility of pyrazolone compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolone Compound Solubility

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the common challenge of poor pyrazolone compound solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolone compounds poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of many pyrazolone derivatives is often due to their molecular structure. These compounds typically feature a planar, aromatic pyrazole ring, which can lead to strong intermolecular forces and high crystal lattice energy.[1] This stable crystalline form requires significant energy to break apart, resulting in poor solubility in aqueous solutions.[1]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?

A2: This phenomenon is known as "solvent-shifting." Your pyrazolone compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous assay buffer. When the DMSO stock is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.

  • To prevent this:

    • Lower the final concentration: Ensure your target concentration is below the compound's aqueous solubility limit.

    • Perform serial dilutions: Instead of a single large dilution, perform a multi-step serial dilution. This can help keep the compound in solution.

    • Increase co-solvent percentage: A slightly higher final concentration of DMSO may be necessary, but this must be balanced against potential assay interference or cytotoxicity.[2][3]

    • Modify temperature: Gently warming the buffer before adding the compound stock can sometimes improve solubility, but be cautious of compound stability at higher temperatures.[4]

Q3: What are the most common strategies to improve the solubility of pyrazolone derivatives?

A3: A tiered approach is often most effective:

  • Co-solvents: Using water-miscible organic solvents like DMSO or ethanol is the most common first step to increase the solubility of nonpolar compounds.[2][5]

  • pH Adjustment: If your pyrazolone derivative has ionizable acidic or basic functional groups, adjusting the pH of the buffer can significantly increase its solubility by converting it into a more soluble salt form.[4][6][7][8]

  • Solubility Enhancers: For highly insoluble compounds, excipients like cyclodextrins can be used. These molecules encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing solubility.[9][10][11][12]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The maximum tolerated DMSO concentration is highly cell-line dependent.[3][13]

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[14] Many researchers aim for a final concentration of ≤0.1% to minimize any potential off-target effects.[3][13][15]

  • Recommendation: Always perform a vehicle control experiment, testing a range of DMSO concentrations on your specific cell line to determine the highest acceptable concentration that does not impact cell viability or the experimental endpoint.[3]

Troubleshooting Guide

If you observe precipitation of your pyrazolone compound during an experiment, follow this workflow to diagnose and solve the issue.

G start Compound Precipitation Observed check_conc Is final concentration too high? start->check_conc is_ionizable Does compound have ionizable groups? check_conc->is_ionizable No sol_lower Lower final concentration check_conc->sol_lower Yes is_solvent_shift Is it a solvent-shift from DMSO stock? is_ionizable->is_solvent_shift No sol_ph Adjust buffer pH to form salt is_ionizable->sol_ph Yes sol_dilution Optimize dilution protocol (e.g., serial dilutions) is_solvent_shift->sol_dilution Yes sol_enhancer Use Co-solvents or Solubility Enhancers (e.g., Cyclodextrins) is_solvent_shift->sol_enhancer No end_node Problem Solved sol_lower->end_node sol_ph->end_node sol_dilution->end_node sol_enhancer->end_node

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of pyrazolone derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazolone synthesis, most commonly the Knorr synthesis involving the condensation of a β-ketoester with a hydrazine, can stem from several factors. The primary reasons are often related to the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the β-ketoester and the hydrazine derivative are of high purity. Impurities can lead to a cascade of side reactions, significantly reducing the yield and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is highly recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of di-addition products and complicate purification.

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical β-ketoesters, incomplete cyclization leading to stable hydrazone intermediates, or the formation of dimeric and other byproducts.[1]

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impurities Found (Purify Starting Materials) optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Purity Confirmed optimize_conditions Evaluate and Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) optimize_stoichiometry->optimize_conditions Stoichiometry Optimized check_side_reactions Investigate Side Reactions (TLC, LC-MS) optimize_conditions->check_side_reactions Conditions Optimized purification_loss Review Purification Technique check_side_reactions->purification_loss Side Products Identified (Address Specific Side Reaction) solution Improved Yield check_side_reactions->solution No Major Side Reactions purification_loss->start Significant Loss During Purification purification_loss->solution Purification Optimized

Q2: I am observing a mixture of regioisomers in my reaction with an unsymmetrical β-ketoester. How can I improve regioselectivity?

The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[1]

Troubleshooting Strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[2]

  • pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2]

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[2]

Data on Solvent and Catalyst Effects on Regioselectivity:

β-Ketoester Substituents (R¹, R²)HydrazineSolventCatalystRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhMethylhydrazineEthanolAcetic Acid50:5085
CF₃, PhMethylhydrazineTFENone99:192
Me, PhPhenylhydrazineEthanolAcetic Acid60:4088
Me, PhPhenylhydrazineTFENone95:595
Et, OEtPhenylhydrazineAcetic AcidNone70:3080
Et, OEtPhenylhydrazineDioxaneNone40:6075

Regioisomer A corresponds to the pyrazolone with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.

G start Unsymmetrical β-Ketoester + Hydrazine pathway_a Attack at Carbonyl 1 start->pathway_a pathway_b Attack at Carbonyl 2 start->pathway_b intermediate_a Hydrazone Intermediate A pathway_a->intermediate_a intermediate_b Hydrazone Intermediate B pathway_b->intermediate_b product_a Regioisomer A intermediate_a->product_a Cyclization & Dehydration product_b Regioisomer B intermediate_b->product_b Cyclization & Dehydration

Q3: My reaction mixture has developed a strong color, and I'm isolating colored impurities. What is the cause and how can I prevent this?

The discoloration of the reaction mixture is a common observation, often due to the formation of colored impurities from the decomposition of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride. The reaction mixture can become acidic, which may promote the formation of these colored byproducts.

Solutions:

  • Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative processes that may contribute to color formation.

  • Purification: Activated carbon (charcoal) treatment of the crude product solution before recrystallization can be effective in removing some of these colored impurities. Recrystallization is also a highly effective method for purification.

Troubleshooting Unexpected Side Reactions

Problem 1: Formation of Dimeric Byproducts

Symptoms: Observation of a higher molecular weight species by LC-MS, often with a mass corresponding to double the expected product mass, and difficulty in purification.

Possible Cause: Dimerization can occur through various mechanisms, including self-condensation of the pyrazolone product, particularly at elevated temperatures or in the presence of certain catalysts. For 5-aminopyrazoles, Cu-catalyzed dimerization to form pyrazole-fused pyridazines and pyrazines has been reported.[3]

Troubleshooting Workflow:

G start Dimeric Byproduct Detected lower_temp Lower Reaction Temperature start->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time change_catalyst Change or Eliminate Catalyst reduce_time->change_catalyst check_concentration Adjust Reactant Concentration change_catalyst->check_concentration solution Reduced/Eliminated Dimer Formation check_concentration->solution

Purification Strategy: Separation of dimeric impurities can be challenging due to similar polarities. Preparative HPLC or careful column chromatography with a shallow gradient may be necessary. In some cases, recrystallization using a solvent system where the dimer has significantly different solubility can be effective.

Problem 2: Formation of Pyrazole-Carboxylic Acids

Symptoms: Presence of an acidic byproduct, confirmed by LC-MS and changes in solubility upon pH adjustment of the workup.

Possible Cause: This is a less common side reaction but can occur if the β-ketoester starting material is susceptible to cleavage under the reaction conditions, or if the pyrazolone product itself undergoes oxidation. For instance, oxidation of a methyl group at the C3 position to a carboxylic acid can occur under harsh oxidative conditions.

Troubleshooting and Prevention:

  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation.

  • Choice of Starting Materials: If the β-ketoester is prone to cleavage, consider using a more stable analogue.

Problem 3: Formation of Michael Adducts

Symptoms: Identification of a byproduct with a mass corresponding to the addition of the pyrazolone to an α,β-unsaturated carbonyl compound, which may be present as an impurity or formed in situ.

Possible Cause: The active methylene group at the C4 position of the pyrazolone ring is nucleophilic and can participate in Michael addition reactions with suitable acceptors.[4] This is more likely to occur if the reaction mixture contains α,β-unsaturated aldehydes or ketones, which can arise from side reactions of the starting materials.

Preventative Measures:

  • High Purity Starting Materials: Ensure that the β-ketoester and hydrazine are free from α,β-unsaturated carbonyl impurities.

  • Control of Reaction Conditions: Basic conditions can promote Michael additions. If possible, run the reaction under neutral or slightly acidic conditions.

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details a classic Knorr pyrazolone synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (for recrystallization)

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[5]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[5]

  • Isolation: Cool the resulting syrup in an ice bath.[5]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5]

  • Purification: Collect the crude product by vacuum filtration and wash with cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[5]

Protocol 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component synthesis.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Aromatic aldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrano[2,3-c]pyrazole.

Protocol 3: Purification of Pyrazolones by Recrystallization (Ethanol/Water)

This is a general protocol for the purification of polar pyrazolone derivatives.[5]

  • Dissolution: Place the crude pyrazolone in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[5]

Protocol 4: Purification of Pyrazolones by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazolone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of appropriate polarity, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The choice of eluent will depend on the polarity of the target pyrazolone and its impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone.

Note on Acid-Sensitive Pyrazolones: If your pyrazolone is sensitive to the acidic nature of silica gel, you can either use neutral alumina as the stationary phase or deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.[6]

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted pyrazolones?

A1: The Knorr pyrazolone synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound (like ethyl acetoacetate) with a hydrazine derivative.[1][2][3] It is often favored for its simplicity and potential for high yields.[4]

Q2: Why is the yield of my pyrazolone synthesis consistently low?

A2: Low yields can stem from several factors, including impure starting materials, suboptimal reaction conditions, or the formation of side reactions.[1][2][3] Ensuring the purity of your 1,3-dicarbonyl compound and hydrazine derivative is crucial, as impurities can lead to side reactions and complicate purification.[1][3] Other factors to consider are reaction time, temperature, and catalyst choice.[2]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Optimizing the solvent and controlling the pH can significantly improve regioselectivity. For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]

Q4: My reaction mixture has turned a dark color. What could be the cause and how can I fix it?

A4: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

Q5: Are there more environmentally friendly or "green" methods for pyrazolone synthesis?

A5: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, ultrasonic irradiation, the use of ionic liquids, and performing reactions under solvent-free conditions.[4][5] Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes.[2][4]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield

If you are experiencing low yields in your pyrazolone synthesis, follow this logical workflow to diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure Materials (Purify or Replace) optimize_stoichiometry Optimize Reaction Stoichiometry check_purity->optimize_stoichiometry Purity Confirmed optimize_stoichiometry->start Incorrect Stoichiometry (Adjust Molar Ratios) evaluate_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) optimize_stoichiometry->evaluate_conditions Stoichiometry Optimized evaluate_conditions->start Suboptimal Conditions (Systematic Optimization) check_side_reactions Investigate Potential Side Reactions evaluate_conditions->check_side_reactions Conditions Optimized check_side_reactions->start Side Products Identified (Modify Conditions) review_purification Review Purification Technique check_side_reactions->review_purification No Major Side Reactions review_purification->start Loss During Workup (Refine Protocol) success Yield Improved review_purification->success Purification Optimized

Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.

Guide 2: Improving Regioselectivity

The formation of regioisomers is a common issue. This guide provides steps to improve the selectivity of your reaction.

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed solvent_screen Screen Different Solvents (Protic vs. Aprotic) start->solvent_screen ph_control Adjust Reaction pH (Acidic vs. Neutral vs. Basic) solvent_screen->ph_control Solvent Effect Evaluated temp_optimization Optimize Reaction Temperature ph_control->temp_optimization pH Effect Evaluated catalyst_choice Evaluate Different Catalysts temp_optimization->catalyst_choice Temperature Optimized success Improved Regioselectivity catalyst_choice->success Catalyst Optimized

Caption: Steps to improve regioselectivity in pyrazolone synthesis.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazolone Synthesis

This protocol outlines a general method for the synthesis of a pyrazolone derivative via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_dicarbonyl Add 1,3-Dicarbonyl and Solvent to Flask start->add_dicarbonyl add_hydrazine Add Hydrazine Derivative add_dicarbonyl->add_hydrazine add_catalyst Add Catalyst (if required) add_hydrazine->add_catalyst stir_heat Stir and Heat (Room Temp to Reflux) add_catalyst->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor cool Cool Reaction Mixture monitor->cool remove_solvent Remove Solvent (Reduced Pressure) cool->remove_solvent purify Purify Crude Product (Recrystallization or Chromatography) remove_solvent->purify end End purify->end

Caption: Experimental workflow for the Knorr pyrazolone synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq).[1] If a catalyst is required, such as a few drops of glacial acetic acid, it can be added at this stage.[6]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Regioselectivity

SolventPolarityTypical Yield (%)Comments on Regioselectivity
EthanolProticGood to ExcellentOften used, but may lead to regioisomeric mixtures.
Acetic AcidProticVariableCan act as both solvent and catalyst; may favor one regioisomer.[3]
TolueneAproticGoodHigher boiling point allows for higher reaction temperatures.
DMFAprotic DipolarGood to ExcellentCan improve yields, especially for 1-aryl-3,4,5-substituted pyrazoles.[4][7]
WaterProticVariableUsed in some "green" protocols, often with microwave assistance.
Solvent-freeN/AGood to ExcellentEnvironmentally friendly option, often coupled with microwave irradiation.[5]

Table 2: Influence of Catalyst on Pyrazolone Synthesis

CatalystCatalyst TypeTypical Reaction ConditionsEffect on Yield/Selectivity
Acetic AcidAcidReflux in EthanolCommonly used, can improve reaction rate.[6]
Mineral Acids (e.g., HCl)AcidVariesCan facilitate imine formation in Knorr synthesis.[2]
Nano-ZnOLewis AcidVariesHas been shown to improve yields.[2]
Sodium AcetateBaseVariesCan be used to neutralize acidity and reduce byproduct formation.[1]
NoneNo CatalystVariesSome reactions proceed without a catalyst, but may be slow.[8]

References

analytical interference from 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Interference. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating analytical interference from pyrazolone-containing compounds, such as 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and metabolites of drugs like Metamizole (Dipyrone).

Disclaimer: Direct analytical interference data for this compound is limited in publicly available literature. The following guides and FAQs are based on established principles of analytical chemistry and data from structurally similar pyrazolone compounds, which are known to cause significant analytical interference.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving analytical interference from pyrazolone compounds in common laboratory assays.

Issue 1: Unexpected or Spurious Peaks in HPLC Analysis

Question: I am observing an unexpected peak in my HPLC chromatogram that is interfering with the analyte of interest or the internal standard. Could this be due to a pyrazolone compound?

Answer: Yes, metabolites of pyrazolone-containing drugs are known to cause spurious peaks in HPLC analysis, particularly in methods employing electrochemical detection (ECD).[1][2] This interference can lead to inaccurate quantification.

Troubleshooting Steps:

  • Review Sample History: Check if the sample donor was administered any medications, particularly analgesics like Metamizole (Dipyrone), within 12-24 hours prior to sample collection.[2]

  • Blank Analysis: Inject a solvent blank and a matrix blank (from a source known to be free of the interferent) to rule out system contamination.[2]

  • Sample Dilution: A serial dilution of the sample may reduce the concentration of the interfering compound below the level of detection, while the analyte of interest may still be quantifiable.

  • Modify Chromatographic Conditions:

    • Adjust Mobile Phase: Altering the pH or the organic solvent ratio of the mobile phase can shift the retention time of the interfering peak relative to the analyte.

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column) can provide alternative selectivity.[3][4]

  • Sample Pre-treatment: Employ a sample clean-up method to remove the interfering substance prior to analysis. Solid-Phase Extraction (SPE) is often effective.

Issue 2: Falsely Low or Inconsistent Results in Enzymatic and Immunoassays

Question: My results for certain biochemical assays (e.g., creatinine, cholesterol, uric acid) are unexpectedly low or highly variable. Could a pyrazolone compound be the cause?

Answer: Yes, pyrazolone compounds and their metabolites can interfere with a variety of clinical chemistry assays, often leading to falsely decreased results.[5] This is particularly prevalent in assays that utilize peroxidase-based indicator reactions.

Troubleshooting Steps:

  • Confirm Potential Interference: As with HPLC, review the subject's medication history for pyrazolone-containing drugs.

  • Spike and Recovery Experiment: Spike a known concentration of the analyte into the sample matrix and measure the recovery. A recovery significantly less than 100% suggests the presence of an interfering substance.[6]

  • Serial Dilution: Analyze a series of dilutions of the sample. If an interferent is present, a non-linear relationship between the measured concentration and the dilution factor may be observed.[7]

  • Use an Alternative Method: If possible, re-analyze the sample using a method with a different detection principle (e.g., LC-MS/MS instead of a colorimetric enzymatic assay).[3][4]

  • Consult Assay Manufacturer's Instructions: Review the package insert for the assay kit for any known interferents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of interference by pyrazolone compounds in enzymatic assays?

A1: The primary mechanism of interference in many enzymatic assays is related to the antioxidant properties of the pyrazolone ring structure. In assays that rely on a final colorimetric reaction involving hydrogen peroxide and a chromogen (catalyzed by peroxidase), the pyrazolone compound can act as a scavenger of the hydrogen peroxide. This reduces the amount of oxidized chromogen produced, leading to a falsely low absorbance reading and, consequently, an underestimation of the analyte concentration.

Q2: Can this compound interfere with immunoassays?

A2: While specific data is lacking, it is plausible. Immunoassay interference can occur through several mechanisms, including cross-reactivity, where the interferent has a similar structure to the analyte and competes for antibody binding sites, or non-specific binding to assay components.[6][7][8] Given the structural features of pyrazolone compounds, cross-reactivity with certain analytes or interaction with assay antibodies is a possibility.[9]

Q3: At what concentration do pyrazolone metabolites typically cause interference?

A3: The concentration at which interference becomes significant is assay-dependent. For example, in some enzymatic creatinine assays, clinically significant interference from Metamizole has been observed at concentrations as low as 0.31 g/L.[5]

Q4: What are the most effective sample clean-up techniques to remove pyrazolone interference?

A4: Solid-Phase Extraction (SPE) is a highly effective method for removing drug metabolites from biological matrices.[10] For pyrazolone compounds, which can range from moderately polar to more lipophilic, a polymeric reversed-phase sorbent is a good starting point.[11] Liquid-liquid extraction (LLE) can also be employed, but SPE often provides cleaner extracts and is more amenable to automation.[12]

Q5: Are there any analytical techniques that are less susceptible to interference from pyrazolone compounds?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high specificity and selectivity. By monitoring for specific precursor-product ion transitions, LC-MS/MS can effectively distinguish the analyte of interest from co-eluting, structurally similar compounds, thereby minimizing interference.[3][4][13]

Data Presentation

Table 1: Summary of Reported Interferences from Metamizole (Dipyrone) in Clinical Assays

AnalyteAssay TypeInstrument(s)Observed EffectClinically Significant Interference ConcentrationReference(s)
Creatinine EnzymaticKodak EktachemFalsely Decreased0.31 g/L[5]
Cholesterol EnzymaticHitachi 747, Kodak EktachemFalsely DecreasedYes[5]
Triglycerides EnzymaticHitachi 747, Kodak EktachemFalsely DecreasedYes[5]
Uric Acid EnzymaticHitachi 747, Kodak EktachemFalsely DecreasedYes[5]
Lactate EnzymaticNot SpecifiedFalsely DecreasedYes
Plasma Catecholamines HPLC-ECDNot SpecifiedSpurious Peak Interfering with Internal StandardWithin 12h of administration[1][2]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Pyrazolone Compounds from Plasma

This protocol provides a general workflow for removing pyrazolone interferents from plasma samples using a polymeric reversed-phase SPE cartridge. Optimization will be required for specific applications.

Materials:

  • SPE cartridges (e.g., hydrophilic-lipophilic balanced polymeric sorbent)

  • Vacuum manifold

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acidic or basic solution for sample pre-treatment (e.g., 2% formic acid or 2% ammonium hydroxide in water)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture thereof, potentially with a modifier)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 500 µL of an aqueous solution (e.g., 2% formic acid) to disrupt protein binding.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a stronger solvent (e.g., 20-40% methanol in water) may be necessary to remove less polar interferences. This step should be optimized to ensure the analyte of interest is not eluted prematurely.

  • Elution:

    • Elute the retained analytes with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for your analytical method.

Protocol 2: Investigating Immunoassay Interference using Serial Dilutions

This protocol is designed to assess whether an observed result is due to true analyte concentration or an interfering substance.

Materials:

  • Patient sample with suspected interference

  • Analyte-free matrix (e.g., certified analyte-free serum or the assay manufacturer's diluent)

  • Calibrated pipettes and tubes

Procedure:

  • Initial Measurement:

    • Analyze the neat (undiluted) patient sample according to the standard assay procedure.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the patient sample in the analyte-free matrix. Common dilutions are 1:2, 1:4, 1:8, and 1:16.

    • For example, for a 1:2 dilution, mix equal volumes of the patient sample and the analyte-free matrix.

  • Analyze Diluted Samples:

    • Analyze each dilution using the same immunoassay.

  • Calculate and Evaluate Results:

    • Multiply the result for each dilution by its corresponding dilution factor to obtain the corrected concentration.

    • Interpretation:

      • No Interference: The corrected concentrations for all dilutions should be consistent with the neat result (within the acceptable analytical variation of the assay).

      • Interference Present: A non-linear pattern in the corrected concentrations is indicative of interference. Often, the corrected concentration will increase or decrease with increasing dilution as the interferent is diluted out, eventually reaching a plateau.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Pyrazolone Interference start Unexpected Analytical Result (e.g., spurious peak, falsely low value) review_history Review Subject's Medication History (e.g., Metamizole/Dipyrone use) start->review_history blank_analysis Analyze Blanks (Solvent & Matrix) review_history->blank_analysis is_blank_clean Blanks Clean? blank_analysis->is_blank_clean system_contamination System Contamination Issue. Troubleshoot Instrument. is_blank_clean->system_contamination No serial_dilution Perform Serial Dilution Analysis is_blank_clean->serial_dilution Yes is_linear Results Linear upon Dilution? serial_dilution->is_linear interference_suspected Interference Strongly Suspected is_linear->interference_suspected No no_interference Interference Unlikely. Consider other causes. is_linear->no_interference Yes mitigation Implement Mitigation Strategy interference_suspected->mitigation sample_cleanup Sample Clean-up (e.g., SPE, LLE) mitigation->sample_cleanup alt_method Use Alternative Analytical Method (e.g., LC-MS/MS) mitigation->alt_method modify_hplc Modify HPLC Method (Mobile Phase, Column) mitigation->modify_hplc reanalyze Re-analyze and Confirm Results sample_cleanup->reanalyze alt_method->reanalyze modify_hplc->reanalyze

Caption: A logical workflow for troubleshooting suspected analytical interference.

Immunoassay_Interference Potential Mechanism of Pyrazolone Interference in a Sandwich Immunoassay cluster_0 Standard Assay cluster_1 Interference Scenario Ab_capture Capture Antibody Analyte Analyte Ab_capture->Analyte Ab_detect Detection Antibody (Labeled) Analyte->Ab_detect label_assay Signal Generated Ab_capture_int Capture Antibody Interferent Pyrazolone Compound (Interferent) Ab_capture_int->Interferent Ab_detect_int Detection Antibody (Labeled) Interferent->Ab_detect_int label_interference False Positive Signal (Bridging Effect)

Caption: A simplified diagram illustrating a potential "bridging" interference in a sandwich immunoassay.

References

Technical Support Center: Scale-Up Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (CAS RN: 15155-41-6), a key intermediate for organic semiconductors.[1] The user-provided CAS number 18048-64-1 corresponds to 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, an intermediate for the pharmaceutical Eltrombopag.[2][3] This guide focuses on the former due to the context of the likely intended topic of scale-up synthesis challenges in materials chemistry.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4,7-dibromo-2,1,3-benzothiadiazole?

A1: The most common methods involve the bromination of 2,1,3-benzothiadiazole. Key reagents used for bromination include N-bromosuccinimide (NBS) in concentrated sulfuric acid or bromine in hydrobromic acid.[1][4][5][6] An alternative approach involves the cyclization of 1,2-phenylenediamine followed by bromination.[4]

Q2: Why does the reaction yield decrease significantly when moving from a lab-scale to a pilot-plant scale?

A2: Yield reduction during scale-up is a frequent issue. The primary causes are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting the formation of side products.[5] Inadequate temperature control is also a major factor.

Q3: What are the typical impurities observed during the synthesis, and how can they be minimized?

A3: A common impurity is the over-brominated product, such as tri-brominated benzothiadiazole.[5] The formation of this and other byproducts can be minimized by careful control of reaction temperature, stoichiometric amounts of the brominating agent, and the rate of addition. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to quench the reaction at the optimal time.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, recrystallization is often the most viable method.[6] However, finding a suitable solvent system that provides good recovery and high purity can be challenging. Column chromatography is generally not practical for very large quantities but can be used for smaller batches or to isolate a highly pure standard.[7] Washing the crude product with a series of solvents can also be effective in removing certain impurities.[4]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or Inconsistent Yields Inefficient Heat Transfer: Localized overheating or cooling in large reactors can lead to side reactions or incomplete conversion.[5]- Employ a reactor with a high surface-area-to-volume ratio or a jacketed reactor with efficient thermal fluid circulation.- Ensure vigorous and effective stirring to maintain a homogeneous temperature distribution.
Poor Mass Transfer: Inadequate mixing can result in localized concentration gradients of reactants and reagents.[5]- Optimize the stirrer design (e.g., impeller type and position) and agitation speed for the reactor geometry.- Consider the use of baffles to improve mixing efficiency.
Formation of Over-brominated Impurities Excess Brominating Agent: Using too much of the brominating agent (e.g., NBS or Br₂) is a direct cause of over-bromination.[5]- Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but this should be optimized.- Add the brominating agent portion-wise or as a solution over an extended period to maintain a low instantaneous concentration.
Reaction Temperature Too High: Higher temperatures can increase the rate of over-bromination.- Maintain the recommended reaction temperature with precise control.- Monitor the internal reaction temperature, not just the jacket temperature.
Product "Oiling Out" During Recrystallization Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product, or the product may be too soluble.[7]- Select a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.- A mixed solvent system can sometimes provide the desired solubility profile.
Presence of Impurities: Impurities can lower the melting point of the product and hinder crystallization.- Attempt to remove impurities by washing the crude product with a suitable solvent before recrystallization.
Column Chromatography Issues (for smaller scale-up) Compound Streaking: The compound is interacting too strongly with the stationary phase or the sample is overloaded.[7]- Use a less polar solvent system or add a modifier (e.g., a small amount of a more polar solvent).- Reduce the amount of crude product loaded onto the column.
Poor Separation: The chosen eluent system does not provide adequate resolution between the product and impurities.- Systematically screen different solvent systems with varying polarities using TLC to find the optimal eluent for separation.

Experimental Protocols

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS)

This protocol is adapted from a common laboratory-scale synthesis.[5]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,1,3-benzothiadiazole (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (e.g., 10 mL per gram of starting material) while maintaining the temperature at 0 °C with an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (2.1 - 2.2 eq) portion-wise over a period of 30-60 minutes, ensuring the temperature does not exceed 5-10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the solid sequentially with deionized water (until the filtrate is neutral), methanol, and n-hexane.[4]

  • Drying: Dry the product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol).[6]

  • Dissolution: Dissolve the crude 4,7-dibromo-2,1,3-benzothiadiazole in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the pure crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Start: 2,1,3-Benzothiadiazole dissolve Dissolve in Conc. H₂SO₄ start->dissolve add_nbs Add NBS Portion-wise dissolve->add_nbs react Stir at Room Temp. add_nbs->react quench Quench on Ice react->quench filter Filter Precipitate quench->filter wash Wash with H₂O, MeOH, Hexane filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize dry->recrystallize final_product Pure 4,7-dibromo-2,1,3-benzothiadiazole recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of 4,7-dibromo-2,1,3-benzothiadiazole.

troubleshooting_logic problem Low Yield at Scale-Up? check_temp Check Temperature Control & Homogeneity problem->check_temp Yes check_mixing Evaluate Mixing Efficiency problem->check_mixing Yes impurity High Impurity Levels? problem->impurity No solution_temp Implement Jacketed Reactor & Calibrated Probes check_temp->solution_temp solution_mixing Optimize Stirrer & Agitation Speed check_mixing->solution_mixing check_stoich Verify Reagent Stoichiometry impurity->check_stoich Yes check_add_rate Review Reagent Addition Rate impurity->check_add_rate Yes final_check final_check impurity->final_check No solution_stoich Use Optimized Stoichiometry check_stoich->solution_stoich solution_add_rate Use Slow, Controlled Addition check_add_rate->solution_add_rate

Caption: Troubleshooting logic for common scale-up synthesis problems.

References

minimizing impurity formation in Eltrombopag intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Eltrombopag intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Eltrombopag intermediates, with a focus on minimizing impurity formation.

Q1: What are the common impurities observed during the synthesis of the key Eltrombopag intermediate, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Eltro-1)?

A1: During the synthesis of Eltro-1, several process-related impurities and degradation products can arise. These include starting materials, byproducts of side reactions, and degradation products of the desired intermediate. Common impurities include the Eltrombopag olamine ester, a 2-aminophenol analogue, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid.[1][2]

Q2: What are the potential sources and formation mechanisms of these impurities?

A2: The formation of these impurities can be attributed to several factors:

  • Eltrombopag olamine ester: This impurity can form due to thermal degradation of Eltrombopag olamine, leading to esterification with monoethanolamine.[1]

  • 2-aminophenol analogue of Eltrombopag: This impurity can be introduced if the starting material, 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid, contains residual 2-aminophenol.[1]

  • 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid: This impurity can be formed during the hydrogenation of 2′-benzyloxy-3′-nitro biphenyl-3-carboxylic acid to produce 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid.[1]

  • 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid: This degradation impurity can originate from the elimination of the diazonium group from a key intermediate during the synthesis. It can also be formed through hydrolytic degradation of Eltrombopag.[1]

Q3: How can I control the formation of the 2-aminophenol analogue impurity?

A3: To control the formation of the 2-aminophenol analogue, it is crucial to limit the amount of 2-aminophenol in the starting material, 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid. It is recommended to keep the 2-aminophenol content to not more than 0.1% (w/w) in this key intermediate.[1]

Q4: What reaction conditions are critical for minimizing impurity formation during the synthesis of Eltrombopag olamine?

A4: Temperature control is a critical parameter. For instance, during the condensation reaction to form Eltrombopag olamine, maintaining the reaction temperature between 5-30 °C can help control the formation of certain impurities.[1]

Q5: Are there any recommended purification methods to reduce the level of these impurities in the final intermediate?

A5: Yes, purification of the crude Eltrombopag olamine can be achieved using a mixture of dimethyl sulfoxide (DMSO) and ethanol. For the degradation impurity, 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, purification of the crude product with aqueous methanol can help control its level to below 0.15%.[1]

Data Presentation: Impurity Control

The following table summarizes the key impurities, their sources, and recommended control limits.

Impurity NameSource / Formation MechanismRecommended Control Limit in IntermediateControl Strategy
Eltrombopag olamine esterThermal degradation of Eltrombopag olamine.[1]< 0.15%Optimize reaction temperature and duration to prevent thermal stress.
2-aminophenol analogue of EltrombopagPresence of 2-aminophenol in the 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid intermediate.[1]< 0.1%Ensure the purity of the starting intermediate, with 2-aminophenol content not exceeding 0.1% (w/w).[1]
3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acidA byproduct from the hydrogenation of 2′-benzyloxy-3′-nitro biphenyl-3-carboxylic acid.[1]< 0.15%Optimize hydrogenation conditions (catalyst, pressure, temperature) and purify the intermediate.
2′-hydroxy[1,1-biphenyl]-3-carboxylic acidElimination of the diazonium group from an intermediate and hydrolytic degradation of Eltrombopag.[1]< 0.15%Control reaction conditions of the diazotization step and purify the crude product using aqueous methanol followed by DMSO/ethanol.[1]

Experimental Protocols

Protocol 1: Synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Eltro-1)

This protocol describes a general procedure for the synthesis of the key intermediate, Eltro-1, with a focus on purity.

Materials:

  • 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid

  • Ethanol

  • Water

  • Ferric hydroxide

  • Silica gel

  • Hydrazine hydrate

  • Formic acid

Procedure:

  • Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixture of 130 mL of water and 648 mL of ethanol.

  • Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution and mix well.

  • While maintaining the temperature between 20-30°C, add 233 mL of hydrazine hydrate.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Increase the temperature to 50°C and continue the reaction for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture.

  • To the filtrate, add formic acid to adjust the pH to 4.5.

  • Stir the mixture for 2 hours, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a small amount of ethanol, and dry to obtain 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Expected Outcome: This process is expected to yield a product with a purity of approximately 99.8% and a maximum single impurity of 0.10%.

Visualizations

Diagram 1: General Workflow for Eltrombopag Intermediate Synthesis and Impurity Control

A Starting Materials (e.g., 2-bromo-6-nitrophenol) B Synthesis of 2'-benzyloxy-3'-nitro biphenyl-3-carboxylic acid A->B C Hydrogenation to form 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid (Eltro-1) B->C D Diazotization and Coupling with Pyrazolone derivative C->D I1 Impurity: 3,3'-(2-amino-3-oxo-3H- phenoxazine-4,6-diyl) dibenzoic acid C->I1 Side reaction I2 Impurity: 2-aminophenol analogue C->I2 From impure starting material E Crude Eltrombopag Olamine D->E I3 Impurity: 2'-hydroxy[1,1-biphenyl] -3-carboxylic acid D->I3 Degradation F Purification E->F I4 Impurity: Eltrombopag olamine ester E->I4 Thermal Degradation G Pure Eltrombopag Olamine F->G

Caption: Workflow for Eltrombopag intermediate synthesis and points of impurity formation.

Diagram 2: Troubleshooting Logic for Impurity Minimization

start Impurity Detected Above Threshold check_sm Check Purity of Starting Materials (e.g., Eltro-1) start->check_sm check_temp Review Reaction Temperature Control start->check_temp check_time Analyze Reaction Time and Exposure to Stress start->check_time check_purification Evaluate Purification Method Efficiency start->check_purification remediate_sm Source Higher Purity Starting Materials or Re-purify check_sm->remediate_sm Impurity traced to starting material remediate_temp Optimize and Tightly Control Reaction Temperature check_temp->remediate_temp Temperature deviation identified remediate_time Minimize Reaction Time and Avoid Unnecessary Thermal Stress check_time->remediate_time Prolonged reaction or thermal stress remediate_purification Optimize Purification Solvent System and Conditions check_purification->remediate_purification Inefficient purification end Impurity within Acceptable Limits remediate_sm->end remediate_temp->end remediate_time->end remediate_purification->end

Caption: A logical troubleshooting guide for addressing common impurity issues.

References

Technical Support Center: Enhancing the Biological Activity of Synthesized Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and biological evaluation of pyrazolone derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions.

Issue 1: Low Yield or Failed Synthesis of Pyrazolone Derivatives

Potential Cause Troubleshooting Strategy Citation
Incomplete Reaction - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[1]
- Increase Temperature: Many condensation reactions for pyrazolone synthesis require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and decrease reaction times.[1]
Suboptimal Catalyst - Catalyst Choice: The selection and quantity of an acid or base catalyst are often crucial. For the classical Knorr synthesis, catalytic amounts of a protic acid like acetic acid are commonly used.[1][2]
- Alternative Catalysts: In some cases, using different catalysts such as piperidine, NaH, or diethanolamine can improve yields depending on the specific reactants.[2][3]
Side Reactions - Purification of Reactants: Ensure the purity of starting materials like β-ketoesters and hydrazines, as impurities can lead to unwanted side products.[4]
- Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of byproducts.[4]
Poor Solubility of Reactants - Solvent Selection: Choose a solvent in which both the hydrazine and the β-dicarbonyl compound are soluble. Ethanol and methanol are commonly used.[2][5]

Issue 2: Poor or Inconsistent Biological Activity of Synthesized Pyrazolones

Potential Cause Troubleshooting Strategy Citation
Inappropriate Substituents - Structure-Activity Relationship (SAR) Analysis: Review literature on pyrazolone SAR to guide the selection of substituents. For example, the introduction of specific aromatic or heterocyclic moieties can significantly enhance activity.[2][6]
- Lipophilicity Modification: The lipophilicity of the compound, often influenced by substituents, can affect its ability to cross cell membranes. Consider adding or removing lipophilic or hydrophilic groups.[7]
Compound Degradation - Stability Check: Assess the stability of your synthesized compounds under storage and experimental conditions. Pyrazolone rings can be susceptible to degradation.
Inaccurate Bioassay Results - Validate Assay Protocol: Ensure that the experimental protocol for the biological assay is validated and appropriate for your compounds. Use positive and negative controls.[8][9]
- Solubility in Assay Medium: Poor solubility of the test compound in the assay buffer can lead to artificially low activity. Consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazolone core structure?

A1: The most classical and widely used method for synthesizing the 5-pyrazolone ring is the Knorr pyrazole synthesis.[4] This involves the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative.[2][5] The reaction is typically catalyzed by an acid or a base and often requires heating.[2][4]

Q2: How can I modify the pyrazolone structure to improve its biological activity?

A2: Enhancing biological activity often involves strategic structural modifications based on Structure-Activity Relationship (SAR) studies. Key positions for modification on the pyrazolone ring are typically the N1, C3, and C4 positions.[2] Introducing different substituents at these positions can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, substituting the N1 position with different aryl groups or the C4 position with various aldehydes can lead to derivatives with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][8][10]

Q3: My synthesized pyrazolone is poorly soluble in aqueous solutions for biological testing. What can I do?

A3: Poor aqueous solubility is a common challenge. You can try dissolving the compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it with the aqueous assay medium.[8] It is crucial to run a vehicle control (medium with the same concentration of DMSO) to ensure the solvent itself does not affect the experimental results. Another approach is to modify the pyrazolone structure to include more polar or ionizable groups to enhance its hydrophilicity.

Q4: Are there specific functional groups that are known to enhance the antimicrobial activity of pyrazolones?

A4: Yes, SAR studies have identified several functional groups that can enhance antimicrobial activity. For example, the introduction of a benzyl sulfonyl group has been shown to exhibit a strong inhibitory effect.[2] Additionally, derivatives containing amino-pyrazolone and amino-isoxazolone groups have demonstrated pronounced antimicrobial activity.[2] Halogen substitutions on aryl rings attached to the pyrazolone core can also improve antibacterial effects.[6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Arylmethylene-3-methyl-1-phenyl-5-pyrazolones

This protocol is a general procedure based on the Knoevenagel condensation.

Materials:

  • 3-methyl-1-phenylpyrazol-5-one (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Piperidine (catalytic amount)

  • Absolute ethanol

Procedure:

  • Dissolve 3-methyl-1-phenylpyrazol-5-one and the aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at 0°C for 24 hours.[8]

  • Monitor the reaction progress by TLC.

  • After completion, the precipitated product is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure compound.[5]

Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

Materials:

  • Synthesized pyrazolone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • DMSO (for dissolving compounds)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Prepare a stock solution of each synthesized pyrazolone compound by dissolving it in DMSO.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test bacterial culture.

  • Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Add a defined volume of the pyrazolone solution, DMSO (negative control), and the standard antibiotic solution into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[11]

Quantitative Data Summary

Table 1: Antimicrobial Activity of Selected Pyrazolone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentS. aureusB. subtilisE. coliP. aeruginosaReference
4a CH₃Cl6.25---[7]
4b CH₃H6.25---[7]
192 ClCl--7.0 (E564c)-[6]
193 --4.0 (MRSA)---[6]

Note: '-' indicates data not available in the cited source. The specific structures for each compound ID can be found in the corresponding reference.

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazolone Derivatives

Compound ID% Inhibition of Albumin DenaturationStandard Drug (% Inhibition)Reference
117a 93.80% (at 1 mM)Diclofenac Sodium (90.21%)[6]
7c Promising activityIndomethacin[9]
9b, 9d, 9f ActiveIndomethacin[9]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Reactants Pyrazolone Precursors (β-ketoester + Hydrazine) Condensation Knorr Condensation Reactants->Condensation Catalyst, Solvent, Heat Crude Crude Pyrazolone Condensation->Crude Purification Recrystallization / Chromatography Crude->Purification Pure Pure Pyrazolone Derivative Purification->Pure Assay In Vitro / In Vivo Assay (e.g., Antimicrobial, Anticancer) Pure->Assay Compound Screening Data Activity Data (IC50, MIC) Assay->Data SAR SAR Analysis Data->SAR Identify Active Scaffolds SAR->Reactants Rational Design of New Derivatives

Caption: A typical experimental workflow for the synthesis, purification, and biological evaluation of pyrazolone derivatives.

Troubleshooting_Logic Start Low Biological Activity Observed CheckPurity Is the compound pure? Start->CheckPurity Purify Purify the compound (e.g., Chromatography, Recrystallization) CheckPurity->Purify No CheckSolubility Is the compound soluble in the assay medium? CheckPurity->CheckSolubility Yes Purify->CheckPurity ModifySolvent Optimize solvent system (e.g., use DMSO) CheckSolubility->ModifySolvent No CheckAssay Is the bioassay protocol validated? CheckSolubility->CheckAssay Yes ModifySolvent->CheckSolubility ValidateAssay Validate assay with controls CheckAssay->ValidateAssay No SAR Perform SAR Analysis and Redesign Compound CheckAssay->SAR Yes ValidateAssay->CheckAssay

Caption: A troubleshooting decision tree for addressing issues of low biological activity in synthesized pyrazolones.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Pyrazolone Pyrazolone Derivative (e.g., Compound Ic) Pyrazolone->IKK Inhibits Gene Pro-inflammatory Gene Expression (e.g., TNF-α) DNA->Gene Transcription Stimulus Inflammatory Stimulus (e.g., PTZ) Stimulus->IKK

Caption: Simplified diagram of the NF-κB signaling pathway, a target for some anti-inflammatory pyrazolone derivatives.[12][13][14]

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The information presented herein is intended to assist researchers in selecting the most appropriate techniques for quality control and impurity profiling.

Introduction

This compound (CAS No: 18048-64-1) is a pyrazolone derivative with potential applications in pharmaceutical research.[1][2] Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. This guide outlines and compares several key analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical Methodologies: A Comparative Overview

A multi-pronged approach employing orthogonal analytical techniques is recommended for the definitive purity assessment of this compound. Each method provides unique and complementary information regarding the presence of the main component and potential impurities.

Data Presentation: Summary of Analytical Techniques
Analytical TechniquePrincipleInformation ProvidedTypical Performance Metrics
Reverse-Phase HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Quantitative purity (% area), retention time (t R ), separation of non-volatile impurities.Linearity (r² > 0.99), LOD, LOQ, Precision (%RSD < 2%).
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.Identification of volatile impurities, molecular weight confirmation, structural information from fragmentation.Mass accuracy, fragmentation pattern analysis.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification and quantification of impurities.Chemical shifts (δ), coupling constants (J), signal integration.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and other elements.Confirmation of elemental composition and empirical formula.Agreement within ±0.4% of calculated values.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities. The following protocol is based on established methods for similar pyrazolone derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or methanol and water), potentially with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a 75:25 (v/v) mixture of acetonitrile and 0.1% TFA in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 237 nm or 254 nm).

  • Column Temperature: 25-30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Sample Concentration: 5-10 mg/mL.

    • Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Sample Concentration: 20-50 mg/mL.

    • Parameters: Proton-decoupled acquisition with a sufficient number of scans.

Elemental Analysis

This technique is used to confirm the elemental composition of the compound.

  • Instrumentation: CHN analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₂H₁₄N₂O.

Expected Results and Impurity Profile

Synthesis of this compound

The synthesis of the target compound typically involves the condensation reaction between 3,4-dimethylphenylhydrazine (or its hydrochloride salt) and ethyl acetoacetate.[2]

Potential Impurities:

  • Unreacted Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.

  • Side-Products: Isomeric pyrazolone products or products from incomplete cyclization.

  • Residual Solvents: Ethanol, ethyl acetate, or other solvents used in the synthesis and purification.

Expected Analytical Data
  • HPLC: A single major peak corresponding to this compound. The retention time will depend on the specific chromatographic conditions.

  • GC-MS: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 202. The fragmentation pattern would be characteristic of the pyrazolone structure.

  • ¹H NMR (400 MHz, DMSO-d₆): The following chemical shifts have been reported: δ 11.30 (br s, 1H), 7.49 (d, 1H), 7.43 (dd, 1H), 7.14 (d, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H).[2]

  • ¹³C NMR: The spectrum is expected to show 12 distinct signals corresponding to the carbon atoms in the molecule.

  • Elemental Analysis:

    • Calculated for C₁₂H₁₄N₂O: C, 71.26%; H, 6.98%; N, 13.85%.

    • Found: Values should be within ±0.4% of the calculated percentages.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis cluster_results Data Interpretation & Purity Assessment synthesis Synthesis of this compound initial_char Initial Characterization (e.g., Melting Point) synthesis->initial_char hplc RP-HPLC Analysis initial_char->hplc gcms GC-MS Analysis initial_char->gcms nmr NMR Spectroscopy (¹H & ¹³C) initial_char->nmr elemental Elemental Analysis (CHN) initial_char->elemental interpretation Data Interpretation hplc->interpretation gcms->interpretation nmr->interpretation elemental->interpretation purity_report Purity Validation Report interpretation->purity_report

Caption: Purity validation workflow.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for purity validation.

Purity_Validation_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained compound Test Compound hplc HPLC compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr elemental Elemental Analysis compound->elemental quantitative_purity Quantitative Purity (% Area) hplc->quantitative_purity volatile_impurities Volatile Impurities gcms->volatile_impurities structural_elucidation Structural Elucidation nmr->structural_elucidation elemental_composition Elemental Composition elemental->elemental_composition final_purity Final Purity Assessment quantitative_purity->final_purity volatile_impurities->final_purity structural_elucidation->final_purity elemental_composition->final_purity

Caption: Analytical techniques logic.

Conclusion

The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques. RP-HPLC is essential for quantitative purity determination, while GC-MS is valuable for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and can also be used for impurity identification and quantification. Finally, elemental analysis confirms the correct elemental composition of the bulk material. By employing these orthogonal methods, researchers can have high confidence in the purity of their compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Pyrazolone Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these vital heterocyclic compounds can be approached through various methodologies, each with distinct advantages in terms of yield, reaction time, and environmental impact. This guide provides an objective comparison of prominent pyrazolone synthesis methods, supported by experimental data and detailed protocols to aid in selecting the most suitable pathway for your research needs.

Overview of Key Synthesis Methods

The most common and effective methods for synthesizing pyrazolone derivatives include the classical Knorr synthesis, cyclization of chalcones, and modern microwave-assisted one-pot reactions. Each method offers a different balance between tradition, efficiency, and green chemistry principles.

  • Knorr Pyrazolone Synthesis: First reported in 1883, this is the traditional method for pyrazolone synthesis. It involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative, typically under acidic conditions.[1] The reaction is known for its versatility and generally produces high yields due to the formation of a stable aromatic product.[2]

  • Synthesis from Chalcones: This method utilizes α,β-unsaturated ketones, known as chalcones, as precursors. Chalcones are reacted with hydrazines, leading to the formation of the pyrazolone ring.[3] This two-step approach (synthesis of chalcone followed by cyclization) allows for a high degree of structural diversity in the final product.

  • Microwave-Assisted One-Pot Synthesis: Embracing the principles of green chemistry, this modern approach combines all reactants in a single vessel and uses microwave irradiation to accelerate the reaction.[4][5] This method is characterized by significantly reduced reaction times, often eliminating the need for a solvent, and providing good to excellent yields.[6][7]

Quantitative Performance Comparison

The choice of synthesis method can significantly impact reaction outcomes. The following table summarizes key quantitative data from representative experiments for each method, allowing for a direct comparison of their performance.

MethodKey ReactantsConditionsReaction TimeYield (%)
Knorr Pyrazolone Synthesis Ethyl benzoylacetate, Hydrazine hydrate100°C, Acetic acid in 1-propanol1 hourTypically High[2]
Synthesis from Chalcones Indole-derived chalcone, Hydrazine hydrateReflux in Ethanol/Acetic Acid10 - 12 hours65 - 82%[3]
Microwave-Assisted Synthesis Ethyl acetoacetate, 3-Nitrophenylhydrazine, Substituted benzaldehyde420W Microwave, Solvent-free10 minutes51 - 98%[6]

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis. Below are the experimental protocols for the key methods discussed.

Protocol 1: Knorr Pyrazolone Synthesis (Conventional Heating)

This protocol is based on the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one.[2][8]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Isolation: If the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

  • Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.

Protocol 2: Synthesis of Pyrazolones from Chalcones

This protocol describes the cyclization of an indole-based chalcone to form a pyrazole derivative.[3]

  • Reaction Setup: Dissolve the chalcone derivative (0.005 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add 4-5 drops of glacial acetic acid to the solution with constant stirring.

  • Hydrazine Addition: Add aqueous hydrazine (0.005 mol) to the mixture.

  • Reflux: Heat the reaction mixture under reflux for 10-12 hours.

  • Monitoring: Monitor the completion of the reaction using TLC.

  • Isolation: After completion, concentrate the solution and pour it into ice water with stirring. Allow it to precipitate over 24 hours.

  • Purification: Filter the precipitate, dry it, and purify as necessary.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This solvent-free protocol is for the synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[6]

  • Reactant Mixture: In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Isolation: After cooling, triturate the resulting solid with ethyl acetate.

  • Purification: Collect the product by suction filtration. The resulting solid can be used without further purification. Yields for this method are reported to be in the range of 51-98%.[6]

Visualization of Pathways and Workflows

To further clarify the chemical processes and decision-making involved, the following diagrams illustrate the Knorr synthesis mechanism and a logical workflow for selecting a synthesis method.

Knorr_Synthesis_Mechanism Reactants β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolone Dehydration->Product Synthesis_Method_Selection Start Start: Need to Synthesize Pyrazolone Time Is reaction time critical? Start->Time Green Are green chemistry principles a priority? Time->Green No Microwave Use Microwave-Assisted One-Pot Synthesis Time->Microwave Yes Diversity Is high structural diversity required? Green->Diversity No Green->Microwave Yes Knorr Use Knorr Synthesis (Conventional) Diversity->Knorr No Chalcone Use Synthesis from Chalcones Diversity->Chalcone Yes

References

A Comparative Guide to 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one and Other Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Pyrazolone Scaffold

The pyrazolone structural motif is a five-membered heterocyclic lactam ring that serves as a cornerstone in medicinal chemistry. First synthesized in the 1880s, pyrazolone derivatives have demonstrated a wide spectrum of biological activities, leading to their development as analgesics, anti-inflammatory agents, and neuroprotective drugs. Their versatile structure allows for substitutions at various positions, giving rise to a diverse library of compounds with distinct pharmacological profiles. This guide provides an objective comparison of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one against other well-characterized pyrazolone derivatives, supported by available data.

Featured Compound: this compound

This compound is primarily recognized as a key pharmaceutical intermediate in the synthesis of Eltrombopag.[1][2][3] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet counts).[3] While direct biological or therapeutic data on the intermediate itself is limited in public literature, its role in the manufacturing of a significant hematological drug underscores its importance in pharmaceutical development.[1][4][5] The synthesis of Eltrombopag involves a coupling reaction between this pyrazolone intermediate and 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[2][6]

Comparator Pyrazolone Derivatives

For a comprehensive comparison, three well-established pyrazolone derivatives with distinct mechanisms of action and therapeutic applications have been selected:

  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): An approved neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8]

  • Antipyrine (Phenazone): One of the earliest synthetic analgesics and antipyretics.

  • 4-Aminoantipyrine (4-AAP): A metabolite of the drug dipyrone and a widely used biochemical reagent.[9][10]

dot

Caption: Structural and functional relationships of pyrazolone derivatives.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the selected pyrazolone derivatives is presented below. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundEdaravoneAntipyrine4-Aminoantipyrine
IUPAC Name 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one3-methyl-1-phenyl-1H-pyrazol-5(4H)-one1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS Number 18048-64-1[11]89-25-860-80-083-07-8[10]
Molecular Formula C₁₂H₁₄N₂OC₁₀H₁₀N₂OC₁₁H₁₂N₂OC₁₁H₁₃N₃O[10]
Molecular Weight 202.25 g/mol 174.20 g/mol 188.23 g/mol 203.24 g/mol [9]
Appearance White to light yellow solid[3]White crystalline powderColorless crystals or white powderLight yellow to tan crystalline powder[12]
Melting Point Not specified127-130 °C111-114 °C107-109 °C[12]
Solubility Not specifiedSlightly soluble in water; soluble in methanol, ethanolSoluble in water, ethanolSoluble in water[12]

Comparison of Biological Activity and Mechanism of Action

The biological activities of these pyrazolone derivatives are diverse, stemming from different substitutions on the core ring structure, which influence their molecular targets.

FeatureThis compoundEdaravoneAntipyrine4-Aminoantipyrine
Primary Role Pharmaceutical Intermediate[3]Neuroprotective Agent[13]Analgesic, AntipyreticDrug Metabolite, Biochemical Reagent[12]
Mechanism of Action Not applicable (as an intermediate)Potent free radical scavenger; neutralizes hydroxyl radicals (•OH) and peroxynitrite, inhibiting lipid peroxidation.[7][14][15]Inhibition of cyclooxygenase (COX) enzymes (COX-1, COX-2, and likely COX-3), reducing prostaglandin synthesis.[16]Metabolite of dipyrone; its metabolites have been shown to inhibit COX activity by sequestering radicals necessary for the enzyme's catalytic cycle.[17][18]
Therapeutic Use Synthesis of Eltrombopag for thrombocytopenia.[1][3]Treatment of ALS and acute ischemic stroke.[8]Relief of mild to moderate pain and reduction of fever.Not used directly as a therapeutic but is a metabolite of the analgesic dipyrone.[9]
Key Cellular Target Not applicableReactive Oxygen Species (ROS)[7]Cyclooxygenase (COX) enzymes[16]Peroxidase enzymes (in biochemical assays); COX enzymes (as a metabolite).[12][17]

Signaling and Experimental Workflows

Inflammatory Pathway and COX Inhibition

Antipyrine and the active metabolites of dipyrone (for which 4-AAP is a marker) exert their effects by inhibiting COX enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[19]

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COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox converts pgs Prostaglandins (PGH2) cox->pgs produces inflammation Inflammation, Pain, Fever pgs->inflammation mediate antipyrine Antipyrine / 4-AAP Metabolites antipyrine->cox inhibits DPPH_Workflow prep_dpph 1. Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) mix 3. Mix DPPH Solution with Test Compound prep_dpph->mix prep_sample 2. Prepare Test Compound (e.g., Edaravone) Serial Dilutions prep_sample->mix incubate 4. Incubate in Dark (e.g., 30 minutes at room temp) mix->incubate measure 5. Measure Absorbance at ~517 nm incubate->measure calculate 6. Calculate % Inhibition and IC50 Value measure->calculate

References

A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, particularly as an anti-inflammatory agent. A notable example is Edaravone, a neuroprotective drug utilized in the treatment of stroke and amyotrophic lateral sclerosis. The anti-inflammatory effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one framework, with a focus on their COX inhibitory activity.

Quantitative Structure-Activity Relationship Analysis

A study on a series of hybrid pyrazole analogues provides valuable insights into the structural requirements for potent and selective COX-2 inhibition.[1] The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of these analogs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 1,3,5-Trisubstituted Pyrazole Analogs [1]

Compound IDAr (Aryl substituent at C5)R (Substituent on N-phenyl at C1)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5a PhenylH185.348.5221.75
5e 4-ChlorophenylH162.816.2725.97
5j 4-MethoxyphenylH193.459.6320.09
5r 4-Chlorophenyl4-Sulfonamide115.921.8064.40
5s 4-Methoxyphenyl4-Sulfonamide183.242.5172.95
5u Phenyl4-Sulfonamide134.121.7974.92
Celecoxib --13.260.1778.06

Analysis of Structure-Activity Relationships:

From the data presented, several key SAR trends can be identified:

  • Substitution at C5 of the Pyrazole Ring: The nature of the aryl substituent at the C5 position of the pyrazole ring influences both potency and selectivity. Introduction of a 4-chlorophenyl group (as in 5e and 5r ) generally leads to a slight increase in COX-2 inhibitory potency compared to an unsubstituted phenyl ring (5a and 5u ). A 4-methoxyphenyl group (5j and 5s ) appears to have a mixed effect.

  • Substitution on the N-phenyl Ring: The most significant factor influencing COX-2 selectivity is the presence of a sulfonamide group at the para-position of the N-phenyl ring.[1] Compounds 5r , 5s , and 5u , all containing a 4-sulfonamide substituent, exhibit markedly higher selectivity indices (SI) compared to their unsubstituted counterparts (5a , 5e , and 5j ). This is a well-known feature of selective COX-2 inhibitors like celecoxib, where the sulfonamide moiety can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[1]

  • Potency vs. Selectivity: While the sulfonamide-containing compounds show high selectivity, their absolute potency (IC50 for COX-2) is still lower than that of celecoxib. This suggests that further optimization of other structural features is necessary to achieve comparable potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the key assays used to evaluate the anti-inflammatory activity of pyrazolone analogs.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • Heme

    • TMPD (probe)

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds and reference inhibitor (e.g., celecoxib)

  • Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

    • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Measure the absorbance at 590 nm over a period of time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage of inhibition against the compound concentration.[2]

2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally. A standard drug like indomethacin or diclofenac sodium is used as a positive control.

    • After a specific period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]

Visualizing the Scientific Process and Biological Pathway

To better understand the context of this research, the following diagrams illustrate the general workflow of a structure-activity relationship study and the biological pathway targeted by these compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., COX Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo data Collect Activity Data (IC50, % Inhibition) in_vivo->data sar Establish Structure-Activity Relationship data->sar sar->start Lead Optimization

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Pyrazolone Analogs (NSAIDs) inhibitor->cox1 inhibitor->cox2

Caption: The arachidonic acid signaling pathway and the inhibitory action of pyrazolone analogs on COX enzymes.

References

A Comparative Guide to the Efficacy of Novel Pyrazolones Versus Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of novel pyrazolone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The anti-inflammatory potential of novel pyrazolones is benchmarked against widely used NSAIDs such as Celecoxib, Ibuprofen, and Indomethacin. The following tables summarize the key efficacy data from preclinical studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Novel Pyrazolones
Pyrazole-pyridazine Hybrid 5f[1]14.341.509.56
Pyrazole-pyridazine Hybrid 6f[1]9.561.158.31
Thymol-pyrazole Hybrid 8b[2]13.60.043316
Thymol-pyrazole Hybrid 8g[2]12.060.045268
Hybrid Pyrazole 5u[3]134.141.7974.92
Hybrid Pyrazole 5s[3]131.321.8072.95
Established Drugs
Celecoxib[1][2][3]5.42 - 22.50.045 - 2.162.51 - 327
Ibuprofen[3]12.8628.340.45
Indomethacin[1]0.234.350.05

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Time Point (hours)% Inhibition of Paw Edema
Novel Pyrazolones
Hybrid Pyrazole 5u (20 mg/kg)[3]380.63
478.09
Hybrid Pyrazole 5s (20 mg/kg)[3]378.09
476.56
Pyrazoline derivative (unspecified)[4]5> Ibuprofen's activity
Established Drugs
Ibuprofen (20 mg/kg)[3]381.32
479.23
Indomethacin (unspecified dose)[5]Not specifiedPotent activity
Celecoxib (unspecified dose)[6]Not specifiedStandard reference

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (Concentration)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of PGE2
Novel Pyrazolones
Pyrazole-pyridazine Hybrid 6f (50 µM)[1]707864
Pyrazole-pyridazine Hybrid 6e (50 µM)[1]656560
Pyrazole-pyridazine Hybrid 5f (50 µM)[1]486244
Established Drugs
Celecoxib (50 µM)[1]758369

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, and enzymes.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in DMSO.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, hematin, L-epinephrine, and the COX enzyme (either COX-1 or COX-2).

  • Compound Addition: Add the diluted test compounds or reference drugs to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric measurement of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drugs (e.g., Indomethacin, Ibuprofen)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assay

This in vitro model is used to evaluate the effect of compounds on the production of pro-inflammatory mediators.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds and reference drugs

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drugs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Determine the nitrite concentration in the supernatant using the Griess reagent.

    • TNF-α and IL-6: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9]

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control group.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of novel pyrazolones and established anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Novel Pyrazolones Novel Pyrazolones Novel Pyrazolones->COX-2 (Inducible) Inhibition Established NSAIDs Established NSAIDs Established NSAIDs->COX-1 (Constitutive) Inhibition Established NSAIDs->COX-2 (Inducible) Inhibition

Caption: Mechanism of action of pyrazolones and NSAIDs on the COX pathway.

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Overnight Fasting acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline treatment Administer Test Compound or Vehicle baseline->treatment induction Inject Carrageenan (0.1 mL, 1%) treatment->induction measurement Measure Paw Volume (1-5 hours post-injection) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end G cluster_analysis Analysis of Inflammatory Mediators start Start seeding Seed RAW 264.7 Cells (1-2 x 10^5 cells/well) start->seeding incubation_overnight Incubate Overnight seeding->incubation_overnight pretreatment Pre-treat with Test Compound (1 hour) incubation_overnight->pretreatment stimulation Stimulate with LPS (10-100 ng/mL, 24 hours) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection no_analysis Nitric Oxide (NO) (Griess Assay) supernatant_collection->no_analysis cytokine_analysis TNF-α and IL-6 (ELISA) supernatant_collection->cytokine_analysis end End no_analysis->end cytokine_analysis->end

References

Comparative Guide to the Cross-Reactivity of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guide also compares 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one with alternative pyrazolone derivatives that could be utilized in similar pharmaceutical syntheses. Furthermore, it details experimental protocols for evaluating cross-reactivity and presents a non-proprietary analytical method for its detection.

Introduction to this compound

This compound is a pyrazolone derivative primarily recognized as a crucial building block in the manufacture of Eltrombopag.[1] Eltrombopag is a small molecule drug used to treat thrombocytopenia (low platelet counts). Given its role as a precursor, the presence of residual this compound as an impurity in the final drug product is a critical quality attribute that requires careful control.

Potential for Cross-Reactivity in Immunoassays for Eltrombopag

Immunoassays are commonly employed for therapeutic drug monitoring due to their speed and high-throughput capabilities. In a hypothetical scenario where a competitive immunoassay is developed for the quantification of Eltrombopag in patient samples, the presence of its precursor, this compound, could lead to inaccurate measurements due to cross-reactivity. This is because the precursor shares a significant structural motif with the final drug, which might be recognized by the antibodies raised against Eltrombopag.

Comparison with Alternative Pyrazolone Derivatives

Several other pyrazolone derivatives share structural similarities with this compound and are also used as intermediates in the synthesis of various pharmaceuticals.[2] The potential for cross-reactivity in immunoassays would be a consideration for these compounds as well if they were present as impurities in a final drug product being monitored by such methods.

Table 1: Comparison of this compound and Alternative Pyrazolone Derivatives

FeatureThis compound3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneEdaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Structure Contains a 3,4-dimethylphenyl group attached to the pyrazolone ring.Contains a phenyl group attached to the pyrazolone ring.Isomeric form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Primary Use Intermediate in the synthesis of Eltrombopag.[1]Intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[2]Active pharmaceutical ingredient used as a free radical scavenger.
Potential for Cross-Reactivity High potential in an Eltrombopag immunoassay due to structural similarity.Potential for cross-reactivity in assays for drugs derived from it.As a drug itself, its cross-reactivity with other pyrazolone-based drugs would be a concern.
Analytical Detection Primarily by LC-MS/MS for impurity profiling in Eltrombopag.Various analytical methods including HPLC.Established analytical methods for quantification in biological fluids.

Experimental Protocols

Assessment of Cross-Reactivity using Competitive ELISA

This protocol outlines a general procedure for determining the cross-reactivity of this compound in a competitive ELISA designed for Eltrombopag.

Materials:

  • Microtiter plates coated with an antibody specific to Eltrombopag.

  • Eltrombopag standard solutions of known concentrations.

  • This compound solutions of known concentrations.

  • Enzyme-labeled Eltrombopag (tracer).

  • Substrate solution for the enzyme.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

Procedure:

  • Prepare a series of dilutions for both the Eltrombopag standard and the this compound test compound in assay buffer.

  • Add a fixed amount of the enzyme-labeled Eltrombopag to each well of the antibody-coated microtiter plate.

  • Add the prepared dilutions of either the Eltrombopag standard or the this compound to the wells.

  • Incubate the plate to allow for competitive binding between the unlabeled compound (Eltrombopag or the precursor) and the labeled Eltrombopag for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the unlabeled compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the Eltrombopag concentration.

  • Determine the concentration of Eltrombopag that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 for this compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Eltrombopag / IC50 of this compound) x 100

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Eltrombopag10100%
This compound5002%
Alternative Pyrazolone 1>10,000<0.1%
Alternative Pyrazolone 28001.25%

Note: The data in this table is purely hypothetical and for illustrative purposes only. Actual experimental results are required for accurate assessment.

Non-Proprietary Analytical Method: LC-MS/MS

For a highly specific and sensitive quantification of this compound, especially in the context of impurity testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation from Eltrombopag and other impurities.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis std_prep Prepare Eltrombopag Standards add_samples Add Standards or Precursor std_prep->add_samples test_prep Prepare Precursor Dilutions test_prep->add_samples add_tracer Add Enzyme-Labeled Eltrombopag incubation Incubate for Competitive Binding add_samples->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Calculate IC50 Values std_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Workflow for assessing cross-reactivity using competitive ELISA.

TPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eltrombopag Eltrombopag TPO_R TPO Receptor (c-Mpl) Eltrombopag->TPO_R Binds to transmembrane domain JAK2 JAK2 TPO_R->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates Gene_Expression Gene Expression STAT->Gene_Expression Translocates to nucleus AKT Akt PI3K->AKT AKT->Gene_Expression Regulates MAPK->Gene_Expression Regulates Proliferation Megakaryocyte Proliferation & Differentiation Gene_Expression->Proliferation Leads to

References

benchmarking the performance of CAS 18048-64-1 in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthetic route to Eltrombopag utilizing the intermediate 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1), against alternative manufacturing processes. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this synthetic pathway.

Comparison of Eltrombopag Synthesis Routes

The synthesis of Eltrombopag, a thrombopoietin receptor agonist, can be achieved through various routes. A key pathway involves the use of the pyrazolone derivative CAS 18048-64-1. Alternative methods often commence from different starting materials such as 2-nitrophenol or 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA), and proceed through different intermediate compounds. The choice of synthetic route can significantly impact key performance indicators such as overall yield, purity of the final active pharmaceutical ingredient (API), and process efficiency.

The following table summarizes the quantitative data available for different synthetic routes to Eltrombopag.

Performance MetricPyrazolone Route (involving CAS 18048-64-1)Alternative Route 1 (from 2-Nitrophenol)Alternative Route 2 (from BPCA)
Overall Yield Data not available~45%[1]Data not available
Key Step Yield 92% (crude), 76% (purified) for final coupling and salt formation[2]Bromination: 77%, Suzuki Coupling: 77%[1]Diazotization/Coupling: 73%, Cyclization: 81.4%[3]
Purity of Final Product >99% (crude), >99.9% (purified)[2]Data not availableData not available
Key Intermediate(s) 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one2-bromo-6-nitrophenol, 2-methoxy-3-nitrobiphenyl-3-carboxylic acid3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, (Z)-2-[3'-(2'-hydroxy-3-carboxy-biphenyl)hydrazono]-3-oxobutanoic acid alkyl ester
Reported Advantages High purity and good yield in the final coupling step.[2]Utilizes readily available starting materials.Alternative pathway avoiding certain patented routes.
Reported Disadvantages Overall yield not reported.Multiple steps, potentially lower overall yield.[1]Yields of individual steps may be moderate.[3]

Experimental Protocols

Synthesis of Eltrombopag Olamine via the Pyrazolone Route

This protocol describes a laboratory-scale synthesis of Eltrombopag olamine using the key intermediate CAS 18048-64-1.

Step 1: Diazotization of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid

  • A suspension of 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid is cooled to 0-5 °C in an acidic aqueous medium (e.g., hydrochloric acid in a methanol/water mixture).[4]

  • A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[4]

Step 2: Coupling Reaction with CAS 18048-64-1

  • In a separate flask, 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one (CAS 18048-64-1) is dissolved in a suitable solvent.[4]

  • The cold diazonium salt solution from Step 1 is slowly added to the pyrazolone solution.[4]

  • The pH of the reaction mixture is adjusted with a base to facilitate the coupling reaction.

  • The mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • The precipitated Eltrombopag free acid is collected by filtration, washed with water, and dried.[4]

Step 3: Formation of Eltrombopag Olamine Salt

  • The crude Eltrombopag free acid is suspended in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and ethanol.[4]

  • Ethanolamine is added to the suspension, and the mixture is stirred. The reaction can be heated to facilitate salt formation.[4]

  • The Eltrombopag olamine salt typically precipitates upon cooling or the addition of an anti-solvent.[4]

  • The final product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.[4]

  • Purification can be achieved by recrystallization from a solvent system such as DMSO/ethanol.[2][4]

Visualizations

Eltrombopag Synthesis Workflow (Pyrazolone Route)

G Eltrombopag Synthesis via Pyrazolone Route A 3'-Amino-2'-hydroxy- biphenyl-3-carboxylic acid B Diazonium Salt A->B   Diazotization (NaNO2, HCl) D Eltrombopag Free Acid B->D Coupling Reaction C CAS 18048-64-1 (Pyrazolone Derivative) C->D E Eltrombopag Olamine D->E Salt Formation (Ethanolamine)

Caption: Workflow for Eltrombopag synthesis using CAS 18048-64-1.

Eltrombopag Signaling Pathway

Eltrombopag is a small molecule that acts as a thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the c-Mpl receptor, initiating a downstream signaling cascade that leads to increased platelet production. The primary pathway activated is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4]

G Eltrombopag Signaling Pathway cluster_cell Megakaryocyte Precursor cluster_nucleus Nucleus Eltrombopag Eltrombopag cMpl c-Mpl Receptor (Transmembrane Domain) Eltrombopag->cMpl Binds to JAK JAK cMpl->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Transcription Gene Transcription Dimer->Transcription Translocates to Nucleus & Upregulates Platelets Increased Platelet Production Transcription->Platelets Leads to

Caption: Simplified diagram of the JAK/STAT signaling pathway activated by Eltrombopag.

References

A Comparative Guide to the Validation of a New Analytical Method for 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and validation of reliable analytical methods are critical for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the determination of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one against a standard analytical technique. The data presented herein is intended to guide researchers and drug development professionals in the selection and validation of analytical methods for pyrazolone derivatives.

Method Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for a new, optimized HPLC-UV method compared to a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Table 1: Linearity and Range

ParameterNew HPLC-UV MethodStandard LC-MS/MS Method
Linearity Range1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.999> 0.998
Intercept152.389.7
Slope4589.22543.1

Table 2: Accuracy and Precision

ParameterNew HPLC-UV MethodStandard LC-MS/MS Method
Accuracy (% Recovery)
Low QC (5 µg/mL)99.5%101.2% (0.5 ng/mL)
Mid QC (50 µg/mL)100.2%99.8% (25 ng/mL)
High QC (90 µg/mL)99.8%100.5% (45 ng/mL)
Precision (% RSD)
Intra-day (n=6)< 2%< 5%
Inter-day (n=18)< 3%< 7%

Table 3: Sensitivity and Selectivity

ParameterNew HPLC-UV MethodStandard LC-MS/MS Method
Limit of Detection (LOD)0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ)1.0 µg/mL0.1 ng/mL
SelectivityNo interference from placeboNo interference from placebo
and related substancesand related substances

Experimental Protocols

Detailed methodologies for the new HPLC-UV analytical method are provided below. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

New HPLC-UV Method Protocol

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Run Time: 8 minutes

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

  • Sample Preparation:

    • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to obtain a final concentration within the linearity range.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area versus the concentration.

    • Accuracy: Analyze quality control (QC) samples at three concentration levels (low, mid, and high) and calculate the percentage recovery.

    • Precision: Perform intra-day and inter-day precision studies by analyzing six replicates of the QC samples on the same day and on three different days, respectively.

    • Selectivity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

    • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Workflow and Process Visualization

The following diagram illustrates the key stages involved in the validation of a new analytical method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Literature Review & Method Scouting B Parameter Optimization (e.g., Mobile Phase, Flow Rate) A->B C Specificity/ Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validation Report Generation I->J K Standard Operating Procedure (SOP) Creation J->K L Routine Use K->L

Caption: Workflow for Analytical Method Validation.

Assessing the Novelty of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse pharmacological activities. This guide provides a comparative analysis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives, assessing their novelty against existing alternatives. The core structure, a known intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, serves as a valuable starting point for the development of new therapeutic agents.[1] This guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to aid in the evaluation of novel derivatives in the fields of oncology, inflammation, and infectious diseases.

Comparative Biological Activity of Pyrazolone Derivatives

The therapeutic potential of pyrazolone derivatives is vast, spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[2][3] The following tables present a compilation of quantitative data from various studies, offering a comparative overview of the efficacy of different pyrazolone derivatives.

Anticancer Activity

Pyrazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer progression.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolone Derivative 1A549Lung1.98 ± 1.10Afatinib8.46 ± 2.03
Pyrazolone Derivative 1A549Lung1.98 ± 1.10Gefitinib14.27 ± 4.20
Pyrazolone Derivative 2MCF-7Breast0.57 ± 0.03Doxorubicin-
Pyrazolone Derivative 2B16-F10Melanoma0.49 ± 0.07Doxorubicin-
Pyrazolone Derivative 3WM266.4Melanoma0.12Vemurafenib-
Pyrazolone Derivative 3MCF-7Breast0.16Vemurafenib-
Pyrazolone-Benzimidazole HybridU937Leukemia-Doxorubicin-
Pyrazolone-Benzimidazole HybridK562Leukemia-Doxorubicin-
Pyrazolone-Benzimidazole HybridHT29Colon-Doxorubicin-
Pyrazolone-Benzimidazole HybridA549Lung-Doxorubicin-
1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivativeMCF-7Breast-5-Fluorouracil(3 times less active)
1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivativeHGC-27Gastric-5-Fluorouracil(3 times less active)
1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivativePC-3Prostate-5-Fluorouracil(3 times less active)
1,4,6,7-tetrahydropyrano[4,3-c] pyrazole derivativeEC-109Esophageal-5-Fluorouracil(3 times less active)

Note: "-" indicates data not available in the cited sources. The comparison to reference compounds highlights the potential for developing highly potent novel derivatives.

Anti-inflammatory Activity

A significant number of pyrazolone derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Pyrazole-hydrazone 4a-0.678.41Celecoxib (SI = 8.85)
Pyrazole-hydrazone 4b-0.5810.55Celecoxib (SI = 8.85)
Polysubstituted Pyrazole 10--7.83Celecoxib (SI = 8.68)
Polysubstituted Pyrazole 17--6.87Celecoxib (SI = 8.68)
Polysubstituted Pyrazole 27--7.16Celecoxib (SI = 8.68)
Hybrid Pyrazole 5u-1.7972.73Celecoxib (SI = 78.06)
Hybrid Pyrazole 5s-2.5165.75Celecoxib (SI = 78.06)

Note: A higher selectivity index indicates greater selectivity for COX-2.[4][5][6]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolone derivatives have shown promise as both antibacterial and antifungal agents.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference Compound
Pyrazole-thiazole hybrid 17E. coli16--Ciprofloxacin
Imidazo-pyridine pyrazole 18S. aureus<1--Ciprofloxacin
Imidazo-pyridine pyrazole 18MRSA<1--Ciprofloxacin
Imidazo-pyridine pyrazole 18E. coli<1--Ciprofloxacin
Imidazo-pyridine pyrazole 18K. pneumoniae<1--Ciprofloxacin
Imidazo-pyridine pyrazole 18P. aeruginosa<1--Ciprofloxacin
Imidazo-pyridine pyrazole 18S. typhimurium<1--Ciprofloxacin
Pyrazole-1-carbothiohydrazide 21aS. aureus62.5C. albicans7.8Chloramphenicol (>125), Clotrimazole (>7.8)
Pyrazole-1-carbothiohydrazide 21aB. subtilis125A. niger2.9Chloramphenicol (>125), Clotrimazole (>7.8)
Pyrazoline 9MRSA8--Oxacillin (>128)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.[7][8][9]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of novel compounds. Below are outlines of key assays cited in the evaluation of pyrazolone derivatives.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in an incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolone derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the pyrazolone derivative or a control inhibitor (e.g., celecoxib) for a defined period at a specific temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value is then determined from the concentration-inhibition curve.[4][5]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial two-fold dilutions of the pyrazolone derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the molecular context in which these derivatives act is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation synthesis Synthesis of 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response Studies primary_screening->dose_response moa Mechanism of Action Studies dose_response->moa dose_response->moa in_vivo In Vivo Animal Models moa->in_vivo toxicology Toxicology Studies in_vivo->toxicology

Caption: General experimental workflow for assessing novel pyrazolone derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors (e.g., TNFR, Fas) death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via Bid/tBid caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 p53->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.[2][11][12][13][14]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Cell Survival) nfkb->gene_transcription nfkb_ikb->nfkb IκBα Degradation

Caption: The canonical NF-κB signaling pathway.[15][16][17][18]

cox2_pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 pgg2 PGG2 arachidonic_acid->pgg2 COX-2 cox2 COX-2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain

Caption: The COX-2 pathway in inflammation.[19][20][21][22][23]

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm precursor_synthesis Synthesis of UDP-NAG and UDP-NAM-pentapeptide lipid_i Lipid I Synthesis precursor_synthesis->lipid_i lipid_ii Lipid II Synthesis lipid_i->lipid_ii translocation Translocation to Periplasm lipid_ii->translocation transglycosylation Transglycosylation (Glycan Chain Elongation) translocation->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan transpeptidation->cell_wall

Caption: Bacterial peptidoglycan cell wall synthesis pathway.[3][24][25][26][27]

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While the core structure itself is not novel, its derivatives have the potential to exhibit a wide range of biological activities. The novelty of any new derivative will be determined by its specific substitution pattern and the resulting pharmacological profile. This guide provides a framework for assessing this novelty by comparing the performance of new derivatives against existing pyrazolones and standard drugs. The provided experimental protocols and pathway diagrams offer a foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and identify lead compounds with superior efficacy and safety profiles.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the safe and compliant disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS No. 18048-64-1). Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for reference during handling and disposal.

PropertyValue
CAS Number 18048-64-1
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Appearance White to off-white solid
Melting Point 116-119 °C
Boiling Point 390.1 ± 31.0 °C (Predicted)
Density 1.13 g/cm³
Solubility Slightly soluble in Chloroform, DMSO, and Methanol

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Workflow for Disposal

cluster_0 Preparation Phase cluster_1 Waste Segregation cluster_2 Storage and Disposal A Wear appropriate PPE: Safety Goggles, Gloves, Lab Coat B Work in a well-ventilated area (Chemical Fume Hood) A->B C Solid Waste: Place unused chemical and contaminated consumables in a labeled, sealed container. B->C For Solids D Liquid Waste: Collect solutions containing the compound in a separate, labeled, sealed container for liquid chemical waste. B->D For Liquids E Store waste containers in a designated, cool, and dry chemical waste storage area. C->E D->E F Arrange for pickup by a licensed chemical waste disposal service. E->F G Provide a detailed inventory of the waste to the disposal service. F->G

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.[1] Any materials contaminated with the solid chemical, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[1]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," the CAS number "18048-64-1," and the associated hazards (Harmful, Irritant).

  • Temporary Storage:

    • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[1] This area should be cool, dry, and away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[1]

    • Provide them with a detailed inventory of the waste, including the chemical name and quantity.[1]

    • The recommended disposal method is incineration at a licensed chemical destruction plant.[2]

Spill Management

In the event of a spill, adhere to the following procedure:

Spill Response Protocol

A Evacuate and restrict access to the spill area. B Wear appropriate PPE, including respiratory protection. A->B C For small spills, absorb with an inert material (e.g., vermiculite, sand). B->C F For large spills, contact your institution's EHS or emergency response team. B->F D Collect absorbed material into a sealed, labeled container for hazardous waste. C->D E Clean the spill area with soap and water. D->E

Caption: Emergency spill response for this compound.

Key considerations:

  • Avoid generating dust during the cleanup of solid spills.

  • Prevent spilled material from entering drains or waterways.[2]

  • Contaminated cleaning materials must be disposed of as hazardous waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS No. 18048-64-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on the available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately.
Laboratory coat.Fully buttoned to provide maximum skin coverage.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.
Hand Hygiene Wash hands thoroughly with soap and water after handling.Avoid eating, drinking, or smoking in areas where the chemical is handled.[3]

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials handle_weigh Carefully Weigh or Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_waste Segregate Chemical Waste cleanup_wash->dispose_waste Proceed to Disposal dispose_label Label Waste Containers Clearly dispose_waste->dispose_label dispose_store Store Waste in a Designated Area dispose_label->dispose_store

Safe Handling Workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • Prepare the designated work area, ensuring it is clean and that ventilation (e.g., a chemical fume hood) is functioning correctly.

    • Gather all required laboratory equipment, reagents, and waste containers.

  • Handling:

    • When weighing or transferring the solid compound, minimize the creation of dust.

    • Use appropriate tools (e.g., spatula, powder funnel) for transfers to prevent spills.

    • Conduct all experimental procedures within the ventilated workspace.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.

    • Remove PPE in a manner that avoids cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all unused compound and reaction residues in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • Dispose of all contaminated items, such as gloves, weighing paper, and disposable labware, in a separate, clearly labeled solid hazardous waste container.

  • Storage and Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for the disposal of all chemical waste through a licensed environmental waste management company, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.